7-O-(Amino-PEG4)-paclitaxel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H72N2O19/c1-35-41(76-54(68)47(64)46(38-16-10-7-11-17-38)60-52(66)39-18-12-8-13-19-39)33-58(69)51(78-53(67)40-20-14-9-15-21-40)49-56(6,50(65)48(75-36(2)61)45(35)55(58,4)5)42(32-43-57(49,34-74-43)79-37(3)62)77-44(63)22-24-70-26-28-72-30-31-73-29-27-71-25-23-59/h7-21,41-43,46-49,51,64,69H,22-34,59H2,1-6H3,(H,60,66)/t41-,42-,43+,46-,47+,48+,49-,51-,56+,57-,58+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNLACHAGAYEKT-HTFIVVNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCN)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCN)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H72N2O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-O-(Amino-PEG4)-paclitaxel: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Applications of a Key ADC Linker
Introduction
7-O-(Amino-PEG4)-paclitaxel is a derivative of the potent anti-cancer agent paclitaxel (B517696), engineered with a polyethylene (B3416737) glycol (PEG) linker terminating in an amino group. This modification makes it a valuable tool in the development of targeted cancer therapies, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The inclusion of the PEG4 linker enhances aqueous solubility and provides a reactive handle for conjugation to targeting moieties, such as monoclonal antibodies, enabling the specific delivery of the cytotoxic paclitaxel payload to tumor cells. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound integrates the core structure of paclitaxel with a hydrophilic tetraethylene glycol linker attached at the C7 position, culminating in a primary amine. This amine group serves as a versatile point of attachment for various biomolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [1][2][3] |
| Molecular Weight | 1101.19 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Purity | ≥95% (typically ~98%) | [1][4] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [5][6] |
| Storage Conditions | Store at -20°C for long-term stability (up to 3 years as a powder). For solutions in solvent, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [2][7] |
Mechanism of Action
The cytotoxic activity of this compound is derived from its paclitaxel moiety. Paclitaxel is a well-established anti-mitotic agent that functions by stabilizing microtubules. This interference with the normal dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for cell division.[8][9] Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[10][9]
The following diagram illustrates the signaling pathway initiated by paclitaxel, leading to apoptosis.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chemscene.com [chemscene.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
The Strategic Imperative of PEG4 Linkers in Paclitaxel Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of a tetraethylene glycol (PEG4) linker to paclitaxel (B517696) represents a pivotal strategy in the evolution of this potent chemotherapeutic agent. This hydrophilic and flexible spacer profoundly influences the physicochemical and pharmacological properties of paclitaxel derivatives, particularly in the context of antibody-drug conjugates (ADCs). By enhancing aqueous solubility, improving in vivo stability, and enabling controlled drug release, the PEG4 linker addresses key limitations of paclitaxel, thereby expanding its therapeutic window. This technical guide provides a comprehensive analysis of the role of the PEG4 linker in paclitaxel derivatives, detailing its impact on efficacy, pharmacokinetics, and safety, supported by quantitative data, experimental methodologies, and visual representations of relevant biological and experimental frameworks.
Enhancing Therapeutic Performance through PEGylation
The introduction of a PEG4 linker to paclitaxel, a notoriously hydrophobic molecule, imparts significant advantages that translate to improved therapeutic outcomes. This is particularly evident in the development of ADCs, where the linker is a critical component for both the stability of the conjugate and the efficient release of the cytotoxic payload at the target site.
Improved Aqueous Solubility and Stability
A primary challenge in the clinical application of paclitaxel is its poor water solubility, necessitating the use of Cremophor EL in its formulation, which is associated with hypersensitivity reactions. The incorporation of a hydrophilic PEG4 linker significantly increases the aqueous solubility of paclitaxel derivatives.[1] This enhanced solubility facilitates formulation and administration and can reduce the aggregation of ADCs, a common issue with hydrophobic payloads that can lead to accelerated plasma clearance and diminished efficacy.[2] Studies have shown that PEGylated linkers can improve the stability of ADC molecules, even with highly hydrophobic payloads like paclitaxel.[2]
Favorable Pharmacokinetics and Biodistribution
PEGylation is a well-established strategy to modify the pharmacokinetic profile of therapeutic agents. While extensive data on PEG4-paclitaxel specifically is limited, studies on PEGylated paclitaxel formulations demonstrate a trend towards prolonged circulation and altered biodistribution. For instance, PEGylated solid lipid nanoparticles loaded with paclitaxel have shown altered distribution patterns, with increased uptake in the liver and spleen. While this particular study did not show a statistically significant difference in overall pharmacokinetic parameters compared to Taxol®, the principle of altered biodistribution due to PEGylation is a key consideration in drug design.
Enhanced In Vivo Efficacy
The culmination of improved solubility, stability, and pharmacokinetics is often observed as enhanced antitumor efficacy in vivo. In a study involving a Trop-2-targeting ADC, a paclitaxel conjugate with a hydrophilic PEGylated linker (hRS7-VK-PTX, which contains a PEG4 component) demonstrated superior efficacy in suppressing tumor growth in xenograft models compared to unconjugated paclitaxel.[2] Specifically, hRS7-VK-PTX at a dose of 3 mg/kg (0.12 mg/kg paclitaxel equivalent) was more effective than a 10 mg/kg dose of paclitaxel in a BxPC-3 cell-derived xenograft model.[2] In another model using HCC1806 cells, the ADC at 30 mg/kg (1.3 mg/kg paclitaxel equivalent) showed comparable efficacy to 10 mg/kg of paclitaxel, highlighting the potency of the targeted delivery system.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on paclitaxel derivatives, providing a comparative overview of their performance.
Table 1: In Vivo Efficacy of a PEGylated Paclitaxel ADC (hRS7-VK-PTX) vs. Paclitaxel
| Treatment Group | Dose | Tumor Model | Outcome | Reference |
| hRS7-VK-PTX | 3 mg/kg (0.12 mg/kg PTX equiv.) | BxPC-3 Xenograft | More efficacious in suppressing tumor growth than 10 mg/kg PTX | [2] |
| Paclitaxel | 10 mg/kg | BxPC-3 Xenograft | Less efficacious than hRS7-VK-PTX | [2] |
| hRS7-VK-PTX | 30 mg/kg (1.3 mg/kg PTX equiv.) | HCC1806 Xenograft | Comparable efficacy to 10 mg/kg PTX | [2] |
| Paclitaxel | 10 mg/kg | HCC1806 Xenograft | Comparable efficacy to hRS7-VK-PTX | [2] |
Table 2: In Vitro Cytotoxicity of Paclitaxel-Loaded Nanoparticles
| Formulation | Cell Line | IC50 (µg/mL) | Observation | Reference |
| Paclitaxel Solution | H22 | Not specified | Higher cytotoxicity at 24h compared to nanoparticles | [3] |
| PEG-PCCL/PTX Nanoparticles | H22 | Not specified | Slower, sustained release leading to higher cytotoxicity at 48h and 72h | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the evaluation of PEG4-paclitaxel derivatives.
Synthesis of a Paclitaxel-PEG4-Linker Conjugate (Illustrative)
While specific, detailed protocols are often proprietary, the general approach to synthesizing a paclitaxel-PEG4 conjugate for an ADC can be outlined. This process typically involves the use of a heterobifunctional PEG4 linker, which has reactive groups at either end to facilitate conjugation to both paclitaxel and a component of the ADC, such as a cleavable dipeptide.
Materials:
-
7-O-(Amino-PEG4)-paclitaxel[1]
-
Fmoc-Val-Cit-PAB-PNP (or other activated linker-payload component)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine (B6355638) in DMF
-
Antibody (e.g., anti-Trop-2)
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized linker
Procedure (Conceptual Overview):
-
Drug-Linker Synthesis: The amine group of this compound is reacted with an activated linker component (e.g., Fmoc-Val-Cit-PAB-PNP) in an organic solvent like DMF with a base such as DIPEA. The Fmoc protecting group is then removed using piperidine in DMF to yield the paclitaxel-PEG4-linker construct.
-
Antibody Reduction: The antibody is treated with a reducing agent like TCEP to break interchain disulfide bonds, exposing free thiol groups for conjugation.
-
Conjugation: The maleimide (B117702) group of a heterobifunctional linker is reacted with the free thiols on the reduced antibody.
-
Final Conjugation: The paclitaxel-PEG4-linker construct is then conjugated to the antibody-linker intermediate.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated components.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, HCC1806)
-
Complete cell culture medium
-
Paclitaxel derivative (e.g., paclitaxel-PEG4 conjugate)
-
Control vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the paclitaxel derivative and controls. Include wells with untreated cells and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Efficacy Studies in Xenograft Models
Materials:
-
Immunodeficient mice (e.g., BALB/c nude)
-
Cancer cell line for tumor implantation (e.g., BxPC-3)
-
Paclitaxel derivative formulation
-
Control vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the paclitaxel derivative and control vehicle according to the planned dosing schedule (e.g., intravenously, once a week).
-
Monitoring: Monitor the tumor volume (measured with calipers) and body weight of the mice regularly.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or until a specified time point.
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of PEG4-paclitaxel derivatives.
Caption: Paclitaxel-induced apoptosis pathway.
Caption: ADC internalization and payload release.
Caption: Preclinical to clinical ADC workflow.
Conclusion
The incorporation of a PEG4 linker into paclitaxel derivatives, particularly within the framework of antibody-drug conjugates, offers a compelling strategy to overcome the inherent limitations of this potent cytotoxic agent. The hydrophilic and flexible nature of the PEG4 linker enhances aqueous solubility, improves formulation stability, and can lead to more favorable pharmacokinetic profiles, ultimately resulting in superior in vivo efficacy. The quantitative data, while still emerging for specific PEG4 constructs, strongly supports the benefits of PEGylation in improving the therapeutic index of paclitaxel. The detailed experimental protocols and visualized workflows provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to harness the potential of PEG4 linkers in the design of next-generation paclitaxel-based cancer therapeutics. Further research focusing on the direct comparison of different PEG linker lengths and their specific impact on the biological activity of paclitaxel will be crucial in further optimizing the design of these promising drug candidates.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity Assessment of PEG-PCCL Nanoparticles and Preliminary Investigation on Its Anti-tumor Effect of Paclitaxel-Loading - PMC [pmc.ncbi.nlm.nih.gov]
7-O-(Amino-PEG4)-Paclitaxel for Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel as a critical component in the development of next-generation Antibody-Drug Conjugates (ADCs). Paclitaxel (B517696), a potent anti-cancer agent, has historically presented challenges in ADC development due to its hydrophobicity. The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) linker, such as the Amino-PEG4 moiety, addresses these limitations, enhancing the therapeutic potential of paclitaxel-based ADCs. This document details the physicochemical properties, relevant experimental protocols, and the mechanistic action of ADCs developed with this advanced linker technology.
Introduction to Paclitaxel-Based ADCs and the Role of Hydrophilic Linkers
Antibody-Drug Conjugates are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] Paclitaxel, which functions by stabilizing microtubules and inducing cell cycle arrest and apoptosis, is a powerful payload for ADCs.[][3] However, its inherent hydrophobicity can lead to ADC aggregation, poor pharmacokinetics, and limited efficacy in vivo.[4]
The introduction of hydrophilic linkers, particularly those containing PEG chains, has been a significant advancement in ADC technology.[4] These linkers can improve the solubility and stability of the ADC, reduce aggregation, and lead to a longer circulation half-life and increased tumor accumulation.[4] this compound is a pre-formed drug-linker construct that facilitates the straightforward conjugation of paclitaxel to an antibody, offering the benefits of a hydrophilic spacer.[5] The terminal amine group on the PEG4 linker provides a reactive handle for conjugation to antibodies, typically through reaction with activated carboxylic acids or NHS esters on the antibody or a bifunctional crosslinker.[6][7]
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, based on commercially available information.
| Property | Value | Reference(s) |
| Molecular Formula | C58H72N2O19 | [5] |
| Molecular Weight | 1101.2 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | -20°C | [5] |
| Reactive Group | Primary Amine | [6][7] |
| Solubility | Soluble in aqueous media due to hydrophilic PEG spacer | [5] |
Experimental Data for Paclitaxel-PEG ADCs
In Vitro Cytotoxicity
The cytotoxic activity of paclitaxel-based ADCs is typically evaluated against cancer cell lines with varying levels of target antigen expression.
| ADC Construct (Representative) | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |
| hRS7-VK-PTX (hydrophilic linker) | BxPC-3 | Trop-2 | ~10-100 | [4] |
| hRS7-VK-PTX (hydrophilic linker) | HCC1806 | Trop-2 | ~10-100 | [4] |
| Free Paclitaxel | Multiple | - | 2.5 - 7.5 | [8] |
Note: The data for hRS7-VK-PTX is representative of a paclitaxel ADC with a hydrophilic, PEG-containing linker and is presented as an exemplar.
In Vivo Efficacy
The anti-tumor efficacy of paclitaxel-PEG ADCs is assessed in preclinical xenograft models.
| ADC Construct (Representative) | Animal Model | Tumor Model | Dosage | Outcome | Reference(s) |
| hRS7-VK-PTX (hydrophilic linker) | Mouse | BxPC-3 Xenograft | 3 mg/kg | More efficacious than 10 mg/kg of free paclitaxel | [4] |
| hRS7-VK-PTX (hydrophilic linker) | Mouse | HCC1806 Xenograft | 30 mg/kg | Comparable efficacy to 10 mg/kg of free paclitaxel | [4] |
Note: The data for hRS7-VK-PTX is representative of a paclitaxel ADC with a hydrophilic, PEG-containing linker and is presented as an exemplar.
Experimental Protocols
The following sections provide detailed methodologies for the development and characterization of ADCs using this compound.
Synthesis of a Paclitaxel-PEG ADC via a Bifunctional Crosslinker
This protocol describes a common method for conjugating an amine-containing linker-drug to an antibody using a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
SMCC crosslinker
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffers (e.g., borate (B1201080) buffer, pH 8.5 for amidation; phosphate (B84403) buffer, pH 7.0 for maleimide (B117702) reaction)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Thiolation (for cysteine conjugation, if applicable): If conjugating to native or engineered cysteines, the antibody's interchain disulfides are first partially or fully reduced using a reducing agent like TCEP or DTT. This is followed by purification to remove the reducing agent.
-
Activation of this compound with SMCC: a. Dissolve this compound and a molar excess of SMCC in an anhydrous organic solvent like DMF or DMSO. b. The reaction is typically carried out at room temperature for 1-2 hours to form the maleimide-activated drug-linker.
-
Conjugation to the Antibody: a. The maleimide-activated this compound is added to the thiolated antibody solution. b. The reaction is incubated at 4°C or room temperature for 4-16 hours.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other reaction components using SEC or protein A chromatography.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The DAR is a critical quality attribute of an ADC and can be determined by several methods:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC to separate the light and heavy chains, RP-HPLC can be used to quantify the amount of conjugated drug.[9]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC or its subunits, from which the DAR can be calculated.[9]
Visualizations: Workflows and Signaling Pathways
ADC Development Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
7-O-(Amino-PEG4)-paclitaxel as a PROTAC Warhead: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Microtubule Targeting and Protein Degradation
The field of targeted therapeutics is undergoing a paradigm shift, moving beyond simple inhibition towards induced protein degradation. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this evolution. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), offering a catalytic mode of action that can overcome challenges associated with traditional occupancy-driven inhibitors.[1][2]
Paclitaxel (B517696), a cornerstone of chemotherapy, functions by binding to the β-subunit of tubulin, stabilizing microtubules and inducing mitotic arrest, which ultimately leads to apoptosis.[3] Its potent cytotoxic activity and well-understood interaction with its target make it an attractive candidate for development as a PROTAC warhead. By incorporating paclitaxel into a PROTAC construct, it is theoretically possible to hijack its binding properties to induce the degradation of tubulin or other microtubule-associated proteins, presenting a novel therapeutic strategy.
This technical guide focuses on 7-O-(Amino-PEG4)-paclitaxel , a commercially available, functionalized derivative of paclitaxel designed specifically for the synthesis of PROTACs and antibody-drug conjugates (ADCs).[4][5] Its structure features a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer attached to the C7 hydroxyl group of the paclitaxel core, terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a linker and an E3 ubiquitin ligase ligand, forming a complete PROTAC molecule.[6][7]
This document provides a comprehensive overview of the conceptual framework, synthesis strategies, and detailed experimental protocols for developing and evaluating PROTACs that utilize the this compound warhead.
Mechanism of Action: From Inhibition to Induced Degradation
A PROTAC's function relies on inducing proximity between a target protein and an E3 ubiquitin ligase.[8] A hypothetical PROTAC derived from this compound would operate via the following steps:
-
Ternary Complex Formation : The PROTAC molecule, consisting of the paclitaxel warhead, linker, and an E3 ligase ligand (e.g., for Von Hippel-Lindau (VHL) or Cereblon (CRBN)), enters the cell. The paclitaxel moiety binds to its target protein (e.g., β-tubulin), while the E3 ligase ligand recruits its cognate E3 ligase. This results in the formation of a key ternary complex: Target-PROTAC-E3 Ligase.[2]
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can engage in another catalytic cycle.[2]
Figure 1: Conceptual mechanism of a paclitaxel-based PROTAC.
Synthesis and Characterization
The synthesis of a paclitaxel-based PROTAC from this compound involves the covalent linkage of three components: the warhead, a selected E3 ligase ligand, and a linker connecting them. The development of active PROTACs is often an iterative process requiring the synthesis and testing of a library of molecules with varied linkers and E3 ligands.[9][10]
General Synthesis Scheme: The primary amine on the this compound serves as a nucleophile, typically reacting with an activated carboxylic acid (e.g., an NHS ester) on the linker-E3 ligase ligand moiety to form a stable amide bond.
-
Step 1: Synthesis of Linker-E3 Ligase Ligand Moiety: Prepare a common E3 ligase ligand, such as a derivative of pomalidomide (B1683931) (for CRBN) or VH032 (for VHL), with a linker containing a terminal electrophile (e.g., NHS ester).
-
Step 2: Conjugation: React the this compound with the activated linker-E3 ligase ligand in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).
-
Step 3: Purification and Characterization: Purify the final PROTAC product using reverse-phase HPLC. Confirm its identity and purity via LC-MS and NMR spectroscopy.
Quantitative Data and Evaluation Parameters
The efficacy of a novel PROTAC is assessed using several key quantitative metrics. The tables below outline the critical parameters and provide a template for data presentation. Note that the values are illustrative and must be determined experimentally.
Table 1: In Vitro Degradation Efficacy
| Parameter | Description | Representative Value |
|---|---|---|
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24 hours).[11] | 1 - 100 nM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC.[11] | > 80% |
| Degradation t1/2 | The time required to achieve 50% of the maximal degradation at a fixed PROTAC concentration. | 2 - 8 hours |
Table 2: Cellular Activity and Selectivity
| Parameter | Description | Representative Value |
|---|---|---|
| IC50 / GI50 | The concentration of PROTAC that inhibits a biological process (e.g., cell proliferation) by 50%.[12] | 10 - 500 nM |
| Selectivity | The degree of degradation of the target protein versus other cellular proteins, assessed via global proteomics.[13] | >100-fold selective |
| Ternary Complex KD | The dissociation constant for the ternary complex, indicating its stability. Measured by biophysical assays like TR-FRET or SPR. | 10 - 200 nM |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the successful development of a PROTAC. The following are detailed, generalized protocols for the key experiments.
Protocol: Determination of Target Protein Degradation (Western Blot)
This protocol is the standard method for quantifying DC50 and Dmax.[11]
-
Cell Culture and Seeding : Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media. Seed cells in 6-well plates to achieve 70-80% confluency on the day of lysis.
-
Compound Treatment : Prepare serial dilutions of the paclitaxel-PROTAC in DMSO. Dilute further in culture media to final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation : Replace the media in the cell plates with the PROTAC-containing media. Incubate for a fixed period (typically 18-24 hours) at 37°C, 5% CO2.
-
Cell Lysis : Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Separate proteins on a polyacrylamide gel via SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-β-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Visualize protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of PROTAC concentration and fit a dose-response curve to determine DC50 and Dmax values.[12][13]
-
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the cytotoxic or cytostatic effect of the PROTAC.[9]
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Add serial dilutions of the paclitaxel-PROTAC to the wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation : Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of PROTAC concentration and fit a dose-response curve to determine the IC50/GI50 value.
-
Developmental Workflow and Associated Signaling
The development of a potent and selective PROTAC is a multi-step process that requires iterative optimization. The workflow diagram below illustrates the key stages, from initial design to in vivo validation.
Figure 2: Iterative workflow for paclitaxel-PROTAC development.
Paclitaxel is known to induce apoptosis by interfering with microtubule dynamics, which can activate multiple downstream signaling pathways. A paclitaxel-based PROTAC may exert its effects through both the degradation of its target and the residual inhibitory action of the warhead. Key pathways affected by paclitaxel include the AKT/MAPK and NF-κB signaling cascades.[14][15] For instance, paclitaxel can inhibit the PI3K/AKT pathway while activating MAPK signaling, collectively promoting apoptosis.[15]
References
- 1. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. spandidos-publications.com [spandidos-publications.com]
An In-Depth Technical Guide on the Solubility and Stability of 7-O-(Amino-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 7-O-(Amino-PEG4)-paclitaxel, a key building block in the development of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs). While specific quantitative data for this linker is limited in publicly available literature, this document consolidates available information and provides established experimental protocols for its characterization.
Introduction to this compound
This compound is a derivative of the potent anti-cancer agent paclitaxel (B517696). It features a discrete polyethylene (B3416737) glycol (PEG) linker with a terminal amine group attached to the 7-hydroxyl position of the paclitaxel core. This modification serves a dual purpose: the hydrophilic PEG chain is intended to improve the aqueous solubility of the highly hydrophobic paclitaxel, and the terminal amine provides a reactive handle for conjugation to targeting moieties such as antibodies.[1][2][3] Understanding the solubility and stability of this molecule is critical for its effective use in the synthesis and formulation of drug conjugates.
Solubility Profile
The incorporation of a PEG linker is a common strategy to enhance the aqueous solubility of poorly soluble drugs like paclitaxel.[4][5][6] While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in peer-reviewed literature, information from suppliers provides a baseline understanding.
Table 1: Qualitative Solubility of this compound
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 45.41 mM) | [4][7] |
| Aqueous Media | The hydrophilic PEG spacer is intended to make the compound more compatible in aqueous media. | [2][3][8] |
Note: The statement regarding aqueous compatibility is qualitative. Researchers should determine the aqueous solubility quantitatively for their specific application.
For context, studies on other PEGylated paclitaxel derivatives have demonstrated significant increases in aqueous solubility compared to the parent drug. For example, a PEG2000 conjugate of paclitaxel was found to be highly water-soluble.
Stability Characteristics
The stability of this compound is a critical parameter for its storage, handling, and the in vivo performance of its conjugates. Degradation can lead to a loss of potency and the generation of impurities. The primary degradation pathways for paclitaxel and its derivatives include hydrolysis of the ester bonds and epimerization at the C-7 position.[9][10]
Table 2: Storage and Stability of this compound
| Condition | Form | Recommended Storage Temperature | Stability Period | Source |
| Long-term | Solid (Powder) | -20°C | At least 6 months to 3 years | [7][8] |
| Short-term | In Solvent (e.g., DMSO) | -80°C | Up to 6 months | [1][7] |
| -20°C | Up to 1 month | [1][7] |
Note: It is recommended to avoid repeated freeze-thaw cycles of solutions.[8]
Experimental Protocols
Detailed experimental protocols are essential for researchers to characterize the solubility and stability of this compound in their specific formulations. The following are generalized protocols adapted from literature for paclitaxel and its derivatives.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Indicating HPLC Method and Forced Degradation Studies
A stability-indicating method is crucial to separate the intact drug from its degradation products. Forced degradation studies are performed to understand the degradation pathways and to validate the analytical method.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Temperature: 25°C
Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).
-
Photostability: Expose the compound solution to UV light (e.g., 254 nm) and visible light.
Samples are taken at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method.
Mechanism of Action: Paclitaxel Signaling Pathway
The paclitaxel moiety of this compound is responsible for its cytotoxic activity. Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization.[11][12][13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[11][12][13]
Conclusion
This compound is a valuable tool in the development of targeted drug delivery systems. While its PEG linker is designed to improve solubility, quantitative data remains scarce, necessitating empirical determination for specific applications. The stability profile indicates good shelf-life under appropriate storage conditions, but care must be taken to avoid degradation, particularly in solution. The provided experimental protocols offer a framework for researchers to thoroughly characterize the solubility and stability of this compound, ensuring its quality and performance in downstream applications. The cytotoxic mechanism is well-understood and relies on the microtubule-stabilizing properties of the parent paclitaxel molecule.
References
- 1. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-cancer efficacy of rapid hydrolysed water-soluble paclitaxel pro-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide: 7-O-(Amino-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.
Core Compound Specifications
This compound is a modified version of paclitaxel, incorporating a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group at the C-7 position. This modification is primarily designed to facilitate its conjugation to other molecules, such as antibodies, to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] The hydrophilic PEG spacer enhances the aqueous solubility of the compound.[1][5]
| Property | Value | Source(s) |
| Molecular Weight | ~1101.2 g/mol | [5][6][7][8][9] |
| Molecular Formula | C₅₈H₇₂N₂O₁₉ | [5][6][7][9] |
| Purity | 95% to 98.66% | [1][2][5][6][7] |
| Appearance | Solid | [5][7][9] |
| Storage Conditions | -20°C for long-term storage | [1][5][6][7] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) | [10] |
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available in a step-by-step format, the following methodologies are based on established procedures for the synthesis and characterization of paclitaxel derivatives.
Synthesis: General Approach for 7-O-Alkylation of Paclitaxel
The synthesis of this compound involves the selective functionalization of the C-7 hydroxyl group of paclitaxel. A general approach, as inferred from related literature on paclitaxel derivatives, would likely involve the following key steps:
-
Protection of the 2'-Hydroxyl Group: The more reactive 2'-hydroxyl group of paclitaxel is typically protected first to ensure selective reaction at the C-7 position. This can be achieved using a suitable protecting group like a silyl (B83357) ether (e.g., TBDMS).
-
Alkylation of the 7-Hydroxyl Group: The 7-O-alkylation is then carried out by reacting the 2'-protected paclitaxel with a suitable PEGylating agent that has a terminal amine or a precursor to an amine group. This reaction is often performed in the presence of a base.
-
Deprotection: The final step involves the removal of the protecting group from the 2'-hydroxyl position to yield the desired this compound.
Purification
The crude product is typically purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying paclitaxel and its derivatives to a high degree of purity.
Characterization
The identity and purity of the final compound would be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the PEG linker.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11][12]
Mechanism of Action and Signaling Pathway
The cytotoxic activity of this compound is attributed to its paclitaxel moiety. Paclitaxel is a well-established anti-mitotic agent that targets microtubules.[6][7]
Key aspects of its mechanism of action include:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[6][7][8][13] This disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, particularly cell division.[6][7]
-
Mitotic Arrest: The stabilized microtubules lead to the formation of dysfunctional mitotic spindles, causing the cell cycle to arrest at the G2/M phase.[7][8][13]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7][8][13] This can involve the activation of various signaling molecules and the modulation of apoptotic proteins such as the Bcl-2 family.[6][7][13]
-
Other Signaling Pathways: Paclitaxel has also been shown to influence other signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the c-raf-1 dependent activation of p21WAF1.[7][8]
Below is a diagram illustrating the primary mechanism of action of paclitaxel.
Caption: Paclitaxel's Mechanism of Action.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-O-(Amino-PEG4)- paclitaxel|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. 7-O-(Amino-PEG4)- paclitaxel|COA [dcchemicals.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to 7-O-(Amino-PEG4)-paclitaxel: Suppliers, Pricing, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent anti-cancer agent paclitaxel (B517696). This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for the development of targeted therapies, particularly antibody-drug conjugates (ADCs). We present a summary of available suppliers and their pricing, alongside detailed experimental protocols for investigating its mechanism of action and for its conjugation to antibodies.
Introduction to this compound
This compound is a modified form of paclitaxel where a polyethylene (B3416737) glycol (PEG) linker with a terminal amine group is attached at the 7-hydroxyl position of the paclitaxel core. This modification serves several key purposes in drug development. The hydrophilic PEG spacer enhances the aqueous solubility of the otherwise hydrophobic paclitaxel.[1][2] The terminal amine group provides a reactive handle for conjugation to other molecules, most notably antibodies, to create targeted ADCs.[3] The core paclitaxel moiety functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis.[4]
Commercial Availability and Pricing
Several suppliers offer this compound for research purposes. The following table summarizes the available information on suppliers and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date information.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| BroadPharm | BP-23995 | >95% | 25 mg | $480 |
| 50 mg | $780 | |||
| 100 mg | $1350 | |||
| ChemScene | CS-0115575 | >98% | 25 mg | Contact for price |
| MedChemExpress | HY-141147 | 98.66% | 5 mg | $286 |
| 10 mg | $486 | |||
| 25 mg | $945 | |||
| 50 mg | $1512 | |||
| 100 mg | $2419 |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed scientific literature. However, the synthesis would generally involve the protection of other reactive hydroxyl groups on the paclitaxel molecule, followed by the etherification of the 7-hydroxyl group with a suitable amino-PEGylated reagent, and subsequent deprotection. The synthesis of various paclitaxel derivatives, including modifications at the C-7 position, is a complex process that has been the subject of extensive research and is covered in numerous patents.[4]
Experimental Protocols
The primary application of this compound is in the construction of ADCs. The following sections provide detailed protocols relevant to the use of this compound in cancer research.
General Protocol for Antibody-Drug Conjugation
This protocol describes a general method for conjugating an amine-reactive compound like this compound to the lysine (B10760008) residues of a monoclonal antibody. This process relies on the formation of a stable amide bond.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-reactive crosslinker (e.g., a succinimidyl ester like NHS) if the paclitaxel derivative is not already activated. The suppliers listed provide the amine-terminated version, which requires an activation step or a carboxyl-containing linker on the antibody. For this protocol, we will assume the use of a carboxylated linker on the antibody and a coupling agent.
-
Coupling agents (e.g., EDC, NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dialyze the antibody into the reaction buffer to remove any interfering substances. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-20 mg/mL.
-
Add the desired molar excess of the dissolved paclitaxel derivative to the activated antibody solution. The optimal ratio will need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add a final concentration of 10 mM hydroxylamine (B1172632) to quench the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting ADC from unconjugated drug and other reagents using size-exclusion chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details how to assess the cytotoxic effect of a this compound ADC on a cancer cell line, such as the HER2-positive breast cancer cell line BT-474 or the HER2-negative MCF-7 cell line.[5]
Materials:
-
BT-474 or MCF-7 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound ADC
-
Unconjugated antibody (as a control)
-
Free paclitaxel (as a control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free paclitaxel in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a negative control.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 4 hours at 37°C, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value.
-
Paclitaxel's Impact on the PI3K/AKT Signaling Pathway
Paclitaxel is known to exert its anti-cancer effects not only through microtubule stabilization but also by modulating key signaling pathways that control cell survival and proliferation. One of the most important of these is the PI3K/AKT pathway.[6]
Western Blot Protocol for p-AKT Detection
This protocol describes how to measure the phosphorylation of AKT at Ser473, a key indicator of PI3K/AKT pathway activation, in cells treated with paclitaxel or a paclitaxel-containing ADC.
Materials:
-
Cancer cells (e.g., MCF-7)
-
Paclitaxel or paclitaxel-ADC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with paclitaxel or ADC for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Visualizing the PI3K/AKT Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental procedures described, the following diagrams were generated using Graphviz.
Caption: Paclitaxel inhibits the PI3K/AKT signaling pathway.
References
Methodological & Application
Application Notes and Protocols for 7-O-(Amino-PEG4)-paclitaxel Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2] This document provides a detailed protocol for the conjugation of 7-O-(Amino-PEG4)-paclitaxel, a derivative of the potent antimicrotubule agent paclitaxel (B517696), to a monoclonal antibody (mAb).[3][4][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is intended to improve the solubility and pharmacokinetic properties of the resulting ADC.[6][7]
The primary amine group on the PEG4 linker of this compound allows for its covalent attachment to the antibody.[3][4][5][6] This protocol will focus on a common conjugation strategy involving the modification of lysine (B10760008) residues on the antibody. These application notes will guide researchers through the essential steps of antibody preparation, conjugation, purification, and characterization of the resulting paclitaxel-ADC.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | MedChemExpress | HY-141147 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | 440140 |
| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | 153005 |
| Triethylamine (B128534) (TEA) | Sigma-Aldrich | T0886 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | - |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filter Units, 30 kDa MWCO | MilliporeSigma | UFC903024 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |
Experimental Protocols
Preparation of Activated this compound NHS Ester
This step involves the conversion of the primary amine on the paclitaxel derivative to a more reactive N-hydroxysuccinimide (NHS) ester for efficient conjugation to the antibody.
Procedure:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
In a separate tube, dissolve N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMSO to a concentration of 20 mg/mL.
-
Add a 1.5-fold molar excess of DSC to the this compound solution.
-
Add a 2-fold molar excess of triethylamine (TEA) to the reaction mixture.
-
Incubate the reaction at room temperature for 4 hours with gentle stirring.
-
The resulting solution containing the activated this compound-NHS ester is used immediately in the conjugation step.
Antibody Preparation and Conjugation
This protocol outlines the conjugation of the activated paclitaxel derivative to the lysine residues of the monoclonal antibody.
Procedure:
-
Antibody Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5) using a desalting column or dialysis.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.
-
Conjugation Reaction: Add a calculated molar excess of the activated this compound-NHS ester solution to the antibody solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized for each specific antibody. A starting point is a 5 to 20-fold molar excess of the linker-drug.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Quenching the Reaction: To quench any unreacted NHS ester, add a final concentration of 100 mM Tris buffer. Incubate for 15 minutes at room temperature.[8]
Purification of the Antibody-Drug Conjugate
Purification is critical to remove unconjugated drug-linker and other reaction components.
Procedure:
-
Size Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS (pH 7.4) to separate the ADC from excess drug-linker. Follow the manufacturer's instructions for sample loading and elution.
-
Concentration and Buffer Exchange: Concentrate the purified ADC and perform a final buffer exchange into a formulation buffer of choice using centrifugal filter units (e.g., Amicon® Ultra).
Characterization of the Paclitaxel-ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for protein) and at the characteristic absorbance wavelength of paclitaxel (if applicable and sufficiently distinct from the protein absorbance). The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: Can be used to determine the average DAR by observing the mass shift between the unconjugated antibody and the ADC.[1][7][9]
-
ESI-MS: Provides higher resolution and can often distinguish different drug-loaded species, allowing for a more precise determination of the DAR distribution.[9]
-
Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC-HPLC): This is the primary method for assessing the purity of the ADC and quantifying the level of aggregation.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs due to the increased hydrophobicity imparted by the conjugated drug.[9]
In Vitro Cytotoxicity Assay
The biological activity of the ADC is assessed by its ability to kill target cancer cells.
Procedure:
-
Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the paclitaxel-ADC, unconjugated antibody, and free this compound.
-
Incubate for a period determined by the cell doubling time (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each treatment condition.
Data Presentation
Table 1: Summary of Paclitaxel-ADC Conjugation and Characterization
| Parameter | Result | Method |
| Antibody Concentration (pre-conjugation) | 10.2 mg/mL | A280 |
| Molar Ratio (Drug-Linker:Antibody) | 10:1 | - |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | MALDI-TOF MS |
| ADC Concentration (post-purification) | 5.1 mg/mL | A280 |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity of Paclitaxel-ADC
| Cell Line | Antigen Expression | Treatment | IC50 (nM) |
| Cell Line A | High | Paclitaxel-ADC | 5.2 |
| Unconjugated mAb | >1000 | ||
| Free Paclitaxel-Linker | 150.7 | ||
| Cell Line B | Low/Negative | Paclitaxel-ADC | 895.1 |
| Unconjugated mAb | >1000 | ||
| Free Paclitaxel-Linker | 165.3 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a paclitaxel-ADC.
Caption: Proposed mechanism of action for a paclitaxel-ADC.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. Synthesis and Preliminary Biological Evaluation of High-drug Load Paclitaxel-Antibody Conjugates for Tumor-targeted Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. furthlab.xyz [furthlab.xyz]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technosaurus.co.jp [technosaurus.co.jp]
Application Notes and Protocols: NHS Ester Reaction with 7-O-(Amino-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized molecule to 7-O-(Amino-PEG4)-paclitaxel. This bioconjugation technique is pivotal in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a therapeutic agent like paclitaxel (B517696) is linked to a targeting moiety (e.g., an antibody) via a polyethylene (B3416737) glycol (PEG) spacer. The primary amine on the PEG4 linker of the paclitaxel derivative reacts with an NHS ester to form a stable amide bond.[1][2][]
Paclitaxel is a potent anti-cancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[4][5][6] By conjugating it to a targeting molecule, its delivery to cancer cells can be enhanced, potentially increasing efficacy and reducing off-target toxicity. The PEG linker improves the solubility and pharmacokinetic profile of the conjugate.[7]
Reaction Principle
The core of this protocol is the reaction between a primary amine (-NH2) and an N-hydroxysuccinimide (NHS) ester. The amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the NHS leaving group.[1][] This reaction is highly efficient and specific for primary amines under appropriate pH conditions.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the conjugation of an NHS ester to an amine-containing molecule. It is important to note that optimal conditions should be determined empirically for each specific NHS ester and application.
| Parameter | Recommended Range | Notes |
| Molar Ratio (NHS Ester : Amine) | 1:1 to 2:1 for small molecules; 10:1 to 50:1 for proteins | A slight excess of the NHS ester can drive the reaction to completion for small molecule conjugation. For protein conjugation, a larger excess is often required.[4][6][8] |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is more rapid.[1][] |
| Reaction Time | 30 minutes - 24 hours | Reaction time depends on the reactivity of the specific components, temperature, and concentration.[4][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while reactions at 4°C can minimize degradation of sensitive molecules. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The NHS ester and the paclitaxel derivative should be dissolved in a dry, amine-free organic solvent.[1][4] |
| Reaction Monitoring | LC-MS or TLC | Progress of the reaction can be monitored by observing the consumption of starting materials and the formation of the product.[4][6] |
Experimental Protocols
Materials and Reagents
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 7.4)
-
Quenching Reagent: 1 M Tris-HCl (pH 8.0) or 1 M Glycine (B1666218) (pH 8.0)
-
Purification Supplies: Reversed-phase HPLC system with a C18 column, appropriate solvents (e.g., acetonitrile (B52724), water, trifluoroacetic acid), or silica (B1680970) gel for column chromatography.
-
Analytical Instruments: LC-MS system for reaction monitoring and product characterization.
Experimental Workflow
Caption: Experimental workflow for the NHS ester reaction with this compound.
Detailed Protocol
-
Preparation of Reactants:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the appropriate volume of the this compound solution.
-
Add the reaction buffer to the vial.
-
Initiate the reaction by adding the desired molar equivalent of the NHS ester solution to the reaction vial. The final volume of the organic solvent should ideally not exceed 10-20% of the total reaction volume to maintain aqueous buffer conditions.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined by monitoring the reaction progress.
-
-
Reaction Quenching:
-
To stop the reaction, add a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM. These reagents contain primary amines that will react with any remaining NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The crude reaction mixture can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and analyze them by LC-MS to identify the desired product.
-
Pool the fractions containing the pure conjugate and lyophilize to obtain the final product.
-
Alternatively, for less polar conjugates, silica gel column chromatography may be employed.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using LC-MS. The expected mass of the product will be the sum of the mass of the NHS ester-functionalized molecule (minus the NHS group) and the mass of this compound.
-
Further characterization by NMR spectroscopy can confirm the structure of the conjugate.[9]
-
Paclitaxel Signaling Pathway
Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules. This disruption leads to mitotic arrest and ultimately apoptosis. The following diagram illustrates the key steps in the paclitaxel-induced signaling pathway.
Caption: Simplified signaling pathway of paclitaxel leading to apoptosis.
Logical Relationship of the Reaction
The successful conjugation is dependent on the interplay of several key factors. The following diagram outlines the logical relationship between the reactants, reaction conditions, and the desired outcome.
Caption: Logical relationship of factors influencing the NHS ester conjugation reaction.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low Reaction Yield | Suboptimal pH | Ensure the pH of the reaction buffer is between 7.2 and 8.5. |
| Hydrolysis of NHS ester | Prepare fresh NHS ester solution immediately before use. Ensure the use of anhydrous solvents. | |
| Inactive amine | Confirm the purity and integrity of the this compound. | |
| Multiple Products Observed | Reaction with other nucleophiles | While NHS esters are selective for primary amines, side reactions can occur. Optimize pH and reaction time. |
| Aggregation of reactants | Ensure complete dissolution of reactants in the solvent before mixing. | |
| No Reaction | Incorrect buffer composition | Avoid buffers containing primary amines (e.g., Tris, glycine) in the reaction step. |
| Inactive NHS ester | Use a fresh vial of the NHS ester. |
Conclusion
The conjugation of NHS esters to this compound is a robust and versatile method for the development of paclitaxel-based bioconjugates. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired product. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development. It is recommended to optimize the reaction conditions for each specific application to ensure the best results.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Preparing 7-O-(Amino-PEG4)-paclitaxel Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of 7-O-(Amino-PEG4)-paclitaxel stock solutions. This compound is a derivative of paclitaxel, a potent anti-cancer agent, and incorporates a PEG linker with a terminal amine group, making it suitable for conjugation to other molecules, such as in the development of Antibody-Drug Conjugates (ADCs).[1][2]
Compound Information and Properties
This compound is a white to yellow solid.[3] The hydrophilic PEG spacer enhances its compatibility in aqueous media.[2][4] The terminal amine group can react with carboxylic acids, activated NHS esters, and carbonyls.[1][2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C58H72N2O19 | [4][5] |
| Molecular Weight | 1101.2 g/mol | [2][4] |
| Purity | ≥95% - 98% | [2][4] |
| Appearance | Solid | [3][4] |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in the preparation of stock solutions.
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 45.41 mM) | Use newly opened, hygroscopic DMSO for best results. | [1][3][6] |
Due to its high solubility, DMSO is the recommended solvent for preparing concentrated stock solutions of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
Table 3: Storage and Stability Guidelines
| Form | Storage Temperature | Stability | Notes | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | [1][3] | |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1][3] |
| -20°C | Up to 1 month | [1][3][7] |
It is strongly recommended to prepare and use solutions on the same day.[7] If advance preparation is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C.[7] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature for at least one hour before opening.
-
Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 11.01 mg of this compound (Molecular Weight = 1101.2 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the weighed compound. For a 10 mM solution, if you weighed out 11.01 mg, you would add 1 mL of DMSO. It is recommended to add the solvent incrementally and vortex gently to facilitate dissolution.
-
Verification of Dissolution: Ensure the solid is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]
Table 4: Example Volumes for Stock Solution Preparation
| Desired Concentration | Mass of Compound | Volume of DMSO |
| 1 mM | 1 mg | 0.9081 mL |
| 5 mM | 5 mg | 0.9081 mL |
| 10 mM | 10 mg | 0.9081 mL |
This table is based on calculations provided by MedChemExpress and assumes complete dissolution.[3][6]
Mechanism of Action of Paclitaxel and Signaling Pathway
The active moiety of the compound, paclitaxel, exerts its anti-cancer effects primarily by targeting microtubules.[8] It binds to the β-tubulin subunit, stabilizing the microtubules and preventing their depolymerization.[8][9][10] This disruption of microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9][10][11] Paclitaxel-induced apoptosis can be mediated through various signaling pathways, including the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and the modulation of Bcl-2 family proteins.[8][9]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Experimental Workflow: From Compound to Cell-Based Assay
The following diagram illustrates a typical workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for preparing and using the stock solution.
For in vitro studies, such as cell viability assays (e.g., MTT assay) or apoptosis assays (e.g., Annexin V staining), the prepared stock solution is further diluted to the desired final concentrations in the appropriate cell culture medium before being added to the cells.[12][13][14] The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 7-O-(Amino-PEG4)- paclitaxel|COA [dcchemicals.com]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Note: Cellular Uptake Assays for 7-O-(Amino-PEG4)-paclitaxel Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction 7-O-(Amino-PEG4)-paclitaxel is a derivative of the potent anti-mitotic agent paclitaxel (B517696), functionalized with a PEG4 linker terminating in an amino group. This construct serves as a crucial payload-linker system for the development of Antibody-Drug Conjugates (ADCs). The amino group allows for covalent attachment to a monoclonal antibody, creating a targeted therapeutic designed to selectively deliver paclitaxel to cancer cells. The efficacy of such conjugates is critically dependent on their ability to be internalized by target cells. Therefore, quantifying the cellular uptake is a fundamental step in their preclinical evaluation. This document provides detailed protocols for assessing the cellular uptake of this compound-containing conjugates using common analytical techniques.
Principle of Cellular Uptake Assays Cellular uptake assays are designed to measure the amount of a specific compound, in this case, a paclitaxel conjugate, that has been internalized by a cell population over a defined period. These assays typically involve incubating cultured cells with the conjugate, followed by rigorous washing to remove any non-internalized compound. The cells are then lysed, and the intracellular concentration of the conjugate or its payload is quantified using a sensitive analytical method. Key parameters often investigated include the rate of uptake, concentration-dependence, and the influence of temperature on internalization, which can help elucidate the uptake mechanism (e.g., active transport vs. passive diffusion).[1]
Experimental Workflow & Methodologies
A generalized workflow for assessing the cellular uptake of paclitaxel conjugates is outlined below. Subsequent sections provide detailed protocols for each analytical method.
Method 1: Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular drug concentrations.[2][3] This method does not require fluorescent labeling of the conjugate.
Protocol:
-
Cell Seeding:
-
Drug Incubation:
-
Prepare fresh solutions of the this compound conjugate in complete cell culture medium at desired concentrations (e.g., 10 nM to 1000 nM).
-
Aspirate the old medium from the cells and replace it with the drug-containing medium.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C.[1][2] To investigate the uptake mechanism, a parallel experiment can be run at 4°C, as endocytosis is an energy-dependent process that is inhibited at low temperatures.[1]
-
-
Sample Collection and Washing:
-
At the end of each incubation period, aspirate the drug-containing medium.
-
Immediately wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to stop uptake and remove any drug adsorbed to the cell surface or plate.[1]
-
This washing step is critical to avoid overestimation of the intracellular drug concentration.[4]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by trypsinization or scraping.[4]
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) or pure water and lyse the cells by sonication or freeze-thaw cycles.[1]
-
Set aside a small aliquot of the cell lysate for protein quantification using a standard method like the BCA assay. This allows for normalization of the drug concentration to the total protein amount.
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining cell lysate, add an internal standard (e.g., docetaxel (B913) or a stable isotope-labeled paclitaxel) to correct for extraction variability.[5][6]
-
Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile.[6]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small, known volume of the mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[6]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column for separation.[6]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for detection. The transition for paclitaxel is typically m/z 854 → 286.[6]
-
Quantify the concentration of the paclitaxel conjugate by comparing its peak area to that of the internal standard against a standard curve prepared in a similar matrix.
-
Data Presentation:
Table 1: Example Data for Intracellular Concentration of Paclitaxel Conjugate (Determined by LC-MS/MS)
| Incubation Time (hours) | Intracellular Concentration (ng/mg protein) at 100 nM | Intracellular Concentration (ng/mg protein) at 500 nM |
|---|---|---|
| 0.5 | 5.2 ± 0.6 | 28.1 ± 2.5 |
| 1 | 9.8 ± 1.1 | 55.4 ± 4.9 |
| 2 | 16.5 ± 1.8 | 94.3 ± 8.7 |
| 4 | 25.1 ± 2.9 | 145.6 ± 13.2 |
| 8 | 30.4 ± 3.5 | 178.9 ± 16.5 |
Method 2: Analysis by Flow Cytometry
Flow cytometry enables rapid, high-throughput analysis of cellular uptake on a single-cell level. This method requires that the paclitaxel conjugate is fluorescently labeled, or that a fluorescent secondary antibody can be used to detect the primary antibody portion of an ADC.
Protocol:
-
Cell Seeding and Drug Incubation:
-
Follow steps 1 and 2 from the LC-MS/MS protocol, typically using 24- or 96-well plates.
-
-
Cell Harvesting:
-
After washing with cold PBS, detach cells using a non-enzymatic cell dissociation solution to preserve surface epitopes if surface staining is also required.[7]
-
Transfer cells to flow cytometry tubes.
-
-
Fixation and Permeabilization:
-
Fix the cells to preserve their morphology and lock intracellular proteins in place.[8] Add ~100 µL of ice-cold 4% paraformaldehyde (PFA) in PBS and incubate for 20 minutes at room temperature.[8]
-
Wash the cells with PBS and pellet by centrifugation (~300 x g for 5 minutes).
-
Permeabilize the cell membrane to allow antibodies or dyes to enter. Resuspend the cell pellet in ~100 µL of a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 or 0.1% saponin (B1150181) in PBS) and incubate for 10-15 minutes.[8][9]
-
-
Staining (if applicable):
-
If detecting an ADC with a non-fluorescent primary antibody, incubate the fixed and permeabilized cells with a fluorescently-labeled secondary antibody for 30-60 minutes at 4°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with permeabilization buffer and finally resuspend them in flow buffer (e.g., PBS with 0.5% BSA).[9]
-
Analyze the samples on a flow cytometer, using the appropriate laser and filter set for the fluorophore used.
-
Gate on the single-cell population and measure the fluorescence intensity (e.g., Mean Fluorescence Intensity, MFI) and the percentage of fluorescently positive cells.
-
Data Presentation:
Table 2: Example Data for Cellular Uptake of Fluorescent Paclitaxel Conjugate (Determined by Flow Cytometry)
| Conjugate Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
|---|---|---|
| 0 (Control) | 50 ± 8 | 0.5% |
| 10 | 250 ± 25 | 15.2% |
| 50 | 1100 ± 98 | 65.8% |
| 250 | 4500 ± 310 | 98.1% |
Method 3: Visualization by Fluorescence Microscopy
Fluorescence microscopy provides qualitative and spatial information about the uptake and subcellular localization of the conjugate.[10] Like flow cytometry, this method requires a fluorescently labeled conjugate.
Protocol:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
-
Drug Incubation:
-
Follow step 2 from the LC-MS/MS protocol.
-
-
Fixation and Staining:
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Wash again with PBS.
-
(Optional) To visualize subcellular localization, you can co-stain with organelle-specific markers. For example, use Hoechst 33342 to stain the nucleus and Lysotracker Red to stain lysosomes.[1]
-
-
Imaging:
Cellular Uptake and Mechanism of Action Pathway
For ADCs containing the this compound linker-payload, the expected pathway involves receptor-mediated endocytosis, followed by lysosomal degradation to release the paclitaxel payload. The free paclitaxel then engages its intracellular target, tubulin, leading to cell cycle arrest and apoptosis.[12]
References
- 1. Cellular Uptake Mechanism of Paclitaxel Nanocrystals Determined by Confocal Imaging and Kinetic Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular uptake profile of paclitaxel using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.unil.ch [api.unil.ch]
- 4. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction protocol and liquid chromatography/tandem mass spectrometry method for determining micelle-entrapped paclitaxel at the cellular and subcellular levels: Application to a cellular uptake and distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Mechanism of cellular uptake and cytotoxicity of paclitaxel loaded lipid nanocapsules in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing ADCs using 7-O-(Amino-PEG4)-paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][2][3][4] An ADC is comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2][3] The success of an ADC is critically dependent on the interplay between these three elements.[5]
This document provides detailed application notes and protocols for the development of ADCs using 7-O-(Amino-PEG4)-paclitaxel as the drug-linker. Paclitaxel (B517696) is a well-established anti-mitotic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[6] The incorporation of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is intended to improve the aqueous solubility of the hydrophobic paclitaxel payload, potentially leading to ADCs with improved pharmacokinetic properties and a better safety profile.[2] The terminal primary amine on the PEG4 linker provides a reactive handle for straightforward conjugation to a monoclonal antibody.[6]
These notes will cover the conjugation chemistry, purification, characterization, and cellular activity assessment of ADCs generated with this payload.
Mechanism of Action
The therapeutic action of an ADC developed with this compound follows a multi-step process:
-
Circulation and Targeting: The ADC is administered intravenously and circulates in the bloodstream. The mAb component specifically recognizes and binds to its target antigen on the surface of tumor cells.[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.[3][7]
-
Lysosomal Trafficking: The internalized vesicle fuses with lysosomes.
-
Payload Release: Inside the lysosome, the antibody is degraded by proteases, releasing the this compound payload into the cytoplasm.
-
Cytotoxic Effect: The released paclitaxel payload binds to the β-subunit of tubulin, stabilizing microtubules and preventing their dynamic disassembly.[6] This disruption of microtubule function arrests the cell in the G2/M phase of the cell cycle, ultimately triggering apoptosis and leading to targeted tumor cell death.[6]
Caption: Mechanism of action for a this compound ADC.
Data Presentation: Representative ADC Characteristics
While specific data for an ADC using this compound is not publicly available, the following tables present representative data from studies of paclitaxel-based ADCs with hydrophilic linkers. This data serves as a benchmark for expected outcomes.
Table 1: Representative Physicochemical Characteristics
| Parameter | Representative Value | Method |
|---|---|---|
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC-HPLC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC-HPLC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC-HPLC) |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | Representative ADC IC₅₀ (nM) | Free Paclitaxel IC₅₀ (nM) |
|---|---|---|---|
| BxPC-3 (Pancreatic) | Trop-2 | ~1.5 | ~3.0 |
| HCC1806 (TNBC) | Trop-2 | ~2.0 | ~2.5 |
| Gastric Cancer Organoids | N/A | 2.41 - 3.68 (for nab-paclitaxel) | N/A |
Data is illustrative and adapted from studies on paclitaxel ADCs with similar hydrophilic linkers and nab-paclitaxel.[2][8]
Table 3: Representative In Vivo Efficacy Data
| Xenograft Model | ADC Dose (mg/kg) | % Tumor Growth Inhibition (TGI) |
|---|---|---|
| BxPC-3 (Pancreatic) | 3 | >80% |
| HCC1806 (TNBC) | 30 | ~70% |
Data is illustrative and adapted from a study on hRS7-VK-PTX, a Trop-2 targeting paclitaxel ADC with a hydrophilic linker.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of an ADC using this compound.
Protocol 1: ADC Conjugation via Amine-Reactive Chemistry
This protocol describes the conjugation of the amine-functionalized paclitaxel linker to surface-accessible lysine (B10760008) residues of a monoclonal antibody using an N-Hydroxysuccinimide (NHS) ester crosslinker.
Caption: Workflow for ADC conjugation via lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
Bifunctional NHS ester crosslinker (e.g., BS3 or a custom-synthesized linker-NHS ester)
-
Reaction Buffer: Borate or Phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Antibody Preparation:
-
Dialyze or buffer exchange the mAb into the Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Adjust the mAb concentration to 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[9]
-
-
Activation of Crosslinker (if not pre-activated):
-
This step is for activating a carboxyl-containing linker before reacting with the payload. If using a pre-made payload-linker-NHS ester, skip to step 4.
-
Dissolve the carboxyl-containing linker and an excess of NHS/EDC in anhydrous DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.
-
-
Activation of this compound:
-
React the amine group of this compound with the activated NHS-ester crosslinker. This creates a new, larger drug-linker molecule with a terminal NHS ester ready to react with the antibody.
-
This reaction is typically performed in an organic solvent like DMSO. The molar ratio of linker to drug should be optimized.
-
-
Conjugation Reaction:
-
Add the activated drug-linker-NHS ester solution to the prepared mAb solution. The molar excess of the drug-linker over the mAb will determine the final average DAR and should be optimized (start with a 5-10 fold molar excess).
-
The amount of organic solvent (e.g., DMSO) in the final reaction mixture should typically not exceed 10-15% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules by SEC (e.g., using a Sephadex G-25 column) or TFF.
-
The buffer should be exchanged into a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer, pH 6.0-6.5).
-
Concentrate the purified ADC to the desired final concentration.
-
Protocol 2: ADC Characterization - DAR by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-conjugated ADCs.[1][10] The principle is that each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of drugs.[1][11]
Materials:
-
HIC-HPLC system with a UV detector
-
HIC Column (e.g., Tosoh TSKgel Butyl-NPR)[12]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
Purified ADC sample (~1 mg/mL)
Procedure:
-
System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 20-50 µg of the purified ADC onto the column.
-
-
Chromatography:
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
A series of peaks will be observed. The earliest eluting peak corresponds to the unconjugated antibody (DAR=0). Subsequent peaks represent ADCs with increasing numbers of conjugated drugs (DAR=1, 2, 3, etc.), which are retained longer due to increased hydrophobicity.[12]
-
Integrate the area of each peak (Aᵢ).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Aᵢ * DARᵢ) / Σ Aᵢ Where Aᵢ is the peak area for the species with DARᵢ.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency (IC₅₀) of the ADC on a target antigen-expressing cancer cell line compared to a negative control cell line.
Materials:
-
Target antigen-positive cancer cell line (e.g., BxPC-3)
-
Antigen-negative control cell line
-
Complete cell culture medium
-
Purified ADC, unconjugated mAb, and free this compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 - 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution series of the ADC, unconjugated mAb, and free drug-linker in complete cell culture medium. A typical concentration range would be from 1 pM to 1 µM.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and cells with medium only (no drug) for 100% viability control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours).
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Subtract the background signal from all wells.
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of antibody‐drug conjugates in cancer: Overview and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. The Anti-Tumor Effect of Nab-Paclitaxel Proven by Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. agilent.com [agilent.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Application Notes and Protocols for the Analytical Characterization of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents for targeted cancer therapy.[1] A 7-O-(Amino-PEG4)-paclitaxel ADC utilizes a monoclonal antibody to deliver the potent anti-mitotic agent paclitaxel, via a polyethylene (B3416737) glycol (PEG) linker, directly to tumor cells. The PEG4 linker is intended to improve solubility and optimize the pharmacokinetic profile.[2] Comprehensive analytical characterization is crucial to ensure the safety, efficacy, and consistency of these complex molecules.[1] Key quality attributes that must be rigorously assessed include the drug-to-antibody ratio (DAR), drug load distribution, size variants (aggregation), charge variants, and the amount of residual free drug.[1][3]
This document provides detailed protocols for a panel of analytical methods essential for the characterization of this compound ADCs.
Overall Analytical Characterization Workflow
A multi-faceted analytical approach is required to address the heterogeneity of ADCs. The following workflow outlines the key analytical tests and the critical quality attributes they measure.
References
Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy of an ADC is critically dependent on its ability to bind to a target antigen on the cell surface and subsequently be internalized, allowing for the release of the cytotoxic payload within the cell.[1][2] Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of ADC cellular uptake and internalization kinetics, providing crucial data for the selection and optimization of ADC candidates.[3][4] This document provides detailed application notes and protocols for performing flow cytometry analysis of ADC cellular uptake.
Principle of ADC Cellular Uptake
The primary mechanism of ADC cellular uptake is receptor-mediated endocytosis.[5][6] Upon binding to its target antigen on the cell surface, the ADC-antigen complex is internalized into the cell through endocytic vesicles. These vesicles then traffic through the endosomal-lysosomal pathway, where the acidic environment and enzymatic activity lead to the degradation of the ADC and the release of the cytotoxic payload into the cytoplasm or nucleus, ultimately inducing cell death.[7][8]
Visualization of ADC Cellular Uptake Pathway
The following diagram illustrates the key steps in the receptor-mediated endocytosis of an ADC.
Caption: Receptor-mediated endocytosis of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
Two primary methods for analyzing ADC cellular uptake by flow cytometry are presented below: direct measurement using a fluorescently labeled ADC and a pH-sensitive dye-based assay.
Protocol 1: Direct Measurement of ADC Uptake Using a Fluorescently Labeled ADC
This protocol describes the direct quantification of ADC internalization using an ADC that has been covalently labeled with a stable fluorescent dye (e.g., Alexa Fluor™ dyes).
Materials:
-
Target cells expressing the antigen of interest
-
Fluorescently labeled ADC
-
Unlabeled ADC (for competition control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin or other cell detachment solution
-
Flow cytometer
-
FACS tubes or 96-well plates
Experimental Workflow:
Caption: Experimental workflow for direct measurement of ADC uptake.
Procedure:
-
Cell Preparation:
-
Seed target cells in a 96-well plate or culture flask at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture cells overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Incubation:
-
Prepare a working solution of the fluorescently labeled ADC in pre-warmed cell culture medium at the desired concentration.
-
Include a negative control (untreated cells) and a competition control (cells pre-incubated with an excess of unlabeled ADC before adding the fluorescently labeled ADC).
-
Remove the culture medium from the cells and add the ADC-containing medium.
-
-
Internalization:
-
Incubate the cells with the ADC for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C to allow for internalization. For the 0-hour time point, perform all steps on ice to prevent internalization.
-
-
Cell Harvesting and Staining:
-
At each time point, wash the cells twice with cold PBS to remove unbound ADC.
-
Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Transfer the cell suspension to FACS tubes or a 96-well V-bottom plate.
-
Centrifuge the cells and resuspend them in cold FACS buffer (PBS with 1-2% BSA).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled ADC in the appropriate channel.
-
Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
The increase in MFI over time corresponds to the cellular uptake of the ADC.
-
Protocol 2: pH-Sensitive Dye-Based Internalization Assay
This method utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of the endosomes and lysosomes but has minimal fluorescence at neutral extracellular pH.[7][9] This provides a direct measure of ADC internalization.
Materials:
-
Target cells
-
ADC of interest
-
pH-sensitive dye labeling kit (e.g., pHrodo™ iFL Red)
-
Cell culture medium
-
PBS
-
Flow cytometer
-
FACS tubes or 96-well plates
Experimental Workflow:
Caption: Workflow for pH-sensitive dye-based ADC internalization assay.
Procedure:
-
ADC Labeling:
-
Cell Preparation:
-
Seed and culture target cells as described in Protocol 1.
-
-
ADC Incubation:
-
Prepare a working solution of the pH-sensitive dye-labeled ADC in pre-warmed cell culture medium.
-
Include a negative control (untreated cells).
-
Add the labeled ADC to the cells.
-
-
Internalization:
-
Incubate the cells for various time points at 37°C. A 0-hour time point on ice can serve as a baseline.
-
-
Flow Cytometry Analysis:
-
For some pH-sensitive dyes, no wash steps are required before analysis, which simplifies the workflow.[9] If necessary, gently wash the cells with PBS.
-
Harvest the cells and resuspend them in FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the percentage of fluorescent cells and the MFI of the positive population.
-
An increase in the percentage of positive cells and MFI over time indicates ADC internalization.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison.
Table 1: Cellular Uptake of Fluorescently Labeled ADC over Time
| Time (hours) | Median Fluorescence Intensity (MFI) ± SD |
| 0 | 150 ± 25 |
| 1 | 850 ± 70 |
| 4 | 3200 ± 250 |
| 24 | 9500 ± 800 |
Table 2: Internalization of pH-Sensitive Dye-Labeled ADC
| Time (hours) | Percentage of Positive Cells (%) ± SD | MFI of Positive Population ± SD |
| 0 | 2.5 ± 0.8 | 50 ± 10 |
| 2 | 35.2 ± 3.1 | 1200 ± 150 |
| 6 | 78.6 ± 5.4 | 4500 ± 320 |
| 24 | 95.1 ± 2.9 | 8900 ± 650 |
Table 3: Comparison of ADC Internalization in Different Cell Lines
| Cell Line | Target Antigen Expression (Receptors/cell) | ADC Uptake at 4h (MFI) |
| Cell Line A | High (~1 x 10^6) | 15,000 |
| Cell Line B | Medium (~5 x 10^5) | 7,500 |
| Cell Line C | Low (~1 x 10^4) | 800 |
| Control (Negative) | Not detectable | 200 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence at time 0 | Non-specific binding of the ADC. | Include a blocking step with serum or BSA. Use a competition control with unlabeled ADC. |
| Low fluorescence signal | Low ADC concentration. Low target antigen expression. Inefficient internalization. | Optimize ADC concentration. Use a cell line with higher target expression. Increase incubation time. |
| High cell death | Cytotoxicity of the ADC payload. | Reduce incubation time or ADC concentration. Use a viability dye to exclude dead cells from analysis. |
| Inconsistent results | Variation in cell number or confluence. Pipetting errors. | Ensure consistent cell seeding and handling. Use a multichannel pipette for additions. |
Conclusion
Flow cytometry is an indispensable tool for the quantitative analysis of ADC cellular uptake. The protocols and data presentation guidelines provided in this document offer a robust framework for researchers to evaluate and compare the internalization properties of ADC candidates, thereby facilitating the development of more effective targeted cancer therapies. The choice between using a directly labeled fluorescent ADC and a pH-sensitive dye will depend on the specific experimental goals and available resources. Both methods, when properly executed and analyzed, provide valuable insights into the critical process of ADC internalization.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect [mdpi.com]
- 7. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.sg]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Internalization | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. ADC Internalization Detection Reagent with pH-Sensitive Fluorescence | Lab Manager [labmanager.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 7-O-(Amino-PEG4)-paclitaxel in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 7-O-(Amino-PEG4)-paclitaxel, a PEGylated derivative of the potent anticancer agent paclitaxel (B517696), in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.[2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, Docetaxel (Internal Standard, IS).[5]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Plasma: Drug-free human plasma.
-
Chemicals: Ammonium acetate.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Docetaxel (IS) by dissolving the accurately weighed compounds in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.[1][4]
-
IS Working Solution (100 ng/mL): Dilute the Docetaxel stock solution in acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Aliquoting: Pipette 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Spiking: For calibration standards and QCs, add 10 µL of the respective working solution. For blank samples, add 10 µL of the 50:50 acetonitrile/water mixture.
-
IS Addition: Add 20 µL of the 100 ng/mL Docetaxel IS working solution to all samples except the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[2]
-
Vortexing: Vortex mix all samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[5]
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min[6] |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-4.5 min (30% B) |
| Column Temperature | 30°C[4] |
| Injection Volume | 5 µL[5] |
| Total Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Spray Voltage | 4000 V[4] |
| Vaporizer Temperature | 450°C[4] |
| Sheath Gas Pressure | 30 Arb[4] |
| Aux Gas Pressure | 20 Arb[4] |
| Capillary Temperature | 365°C[4] |
| MRM Transitions | Analyte |
| Analyte | This compound: Q1 (m/z) 1047.5 -> Q3 (m/z) 569.3, 286.2 (Predicted) |
| Internal Standard | Docetaxel: Q1 (m/z) 808.5 -> Q3 (m/z) 527.0[7] |
Data Presentation & Method Validation
The method was validated according to established bioanalytical method validation guidelines.[2]
Linearity
The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently greater than 0.99.[8]
Sensitivity
The lower limit of quantification (LLOQ), defined as the lowest concentration on the calibration curve with acceptable precision and accuracy, was determined to be 1.0 ng/mL.[3][8]
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High). The results are summarized in Table 3. All values were within the acceptable limit of ±15%.[1][8]
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%RE) |
| Low QC | 3.0 | < 6.5% | < 8.0% | -5.2% to 4.8% |
| Medium QC | 300 | < 5.0% | < 6.2% | -3.5% to 3.1% |
| High QC | 1500 | < 4.1% | < 5.5% | -2.8% to 2.5% |
%RSD: Relative Standard Deviation, %RE: Relative Error
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the analyte peak areas from pre-extraction spiked samples to those of post-extraction spiked samples. The protein precipitation method yielded consistent and high recovery.[5]
Table 4: Extraction Recovery Data
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |
| Low QC | 3.0 | 88.5% |
| Medium QC | 300 | 91.2% |
| High QC | 1500 | 90.4% |
Visualized Workflow
The overall experimental process from sample receipt to final data analysis is outlined below.
Caption: Workflow for this compound quantification.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, and robust, utilizing a simple protein precipitation for sample preparation.[1][3] With a total run time of 4.5 minutes per sample, it is well-suited for high-throughput analysis required in clinical and preclinical pharmacokinetic studies. The successful validation confirms its reliability for accurate drug concentration measurement in a complex biological matrix.[8]
References
- 1. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. lcms.cz [lcms.cz]
- 5. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Troubleshooting & Optimization
improving 7-O-(Amino-PEG4)-paclitaxel solubility in aqueous buffers
Welcome to the technical support center for 7-O-(Amino-PEG4)-paclitaxel. This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and solubility of this compound in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it PEGylated?
A1: this compound is a derivative of paclitaxel (B517696), a potent anti-cancer agent that inhibits cell division by stabilizing microtubules. In this derivative, a short polyethylene (B3416737) glycol (PEG) chain with a terminal amine group is attached at the 7-O- position of the paclitaxel molecule. The primary purpose of the hydrophilic PEG spacer is to improve compatibility and solubility in aqueous media, which is a significant challenge with the parent drug, paclitaxel.[1] The terminal amine group allows for conjugation to other molecules, such as antibodies, to create Antibody-Drug Conjugates (ADCs).[1]
Q2: What is the expected solubility of this compound in aqueous buffers compared to unmodified paclitaxel?
Q3: What is the best solvent for creating a high-concentration stock solution?
A3: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Product datasheets indicate a solubility of at least 50 mg/mL in DMSO.[5] For most cell-based assays, preparing a concentrated stock in DMSO allows for subsequent dilution into aqueous culture media while keeping the final DMSO concentration low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
Q4: Are there stability concerns when dissolving this compound in aqueous buffers?
A4: Yes. Paclitaxel and its derivatives are susceptible to degradation in aqueous solutions, particularly at neutral or basic pH. The primary degradation pathways include hydrolysis of ester groups and epimerization at the C7 position.[6] Maximum stability for paclitaxel is generally observed in the pH range of 3-5.[3] It is recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, use a slightly acidic buffer and store at 2-8°C. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Troubleshooting Guide
Issue: I am observing precipitation or cloudiness when diluting my DMSO stock of this compound into an aqueous buffer (e.g., PBS).
This common issue arises when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are steps to troubleshoot this problem, from simplest to most advanced:
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues.
Data Presentation
While direct solubility values for this compound are unavailable, the following tables provide context on paclitaxel solubility and the significant improvements seen with various derivatives.
Table 1: Solubility of Unmodified Paclitaxel in Various Media
| Solvent/Medium | Solubility (µg/mL) | Reference |
| Deionized Water | < 0.3 | [7] |
| Ethanol | ~39,000 (46 mM) | [2] |
| Acetonitrile | ~17,000 (20 mM) | [2] |
| PBS (pH 7.4) | ~1.3 | [5] |
| PBS with 0.2% Tween 80 | ~20 | [5] |
Table 2: Aqueous Solubility Enhancement of Various Paclitaxel Derivatives
| Derivative | Enhancement Strategy | Reported Aqueous Solubility | Fold Increase (Approx.) | Reference |
| 2'-PEG(5000)-Paclitaxel | PEGylation (Prodrug) | >20,000 µg/mL | >2,000,000x | [3][4] |
| PEG-VC-PABC-PTX | PEGylation (Prodrug) | ~300 µg/mL | ~1,000x | [7] |
| Malic Acid Ester of PTX | Prodrug (Salt Form) | ~18 µg/mL | ~60x | [7] |
| PTX in 2% BE-PAMAM | Micellar Solubilization | ~1,110 µg/mL | ~3,700x | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, non-aqueous stock solution of this compound.
Materials:
-
This compound (MW: 1101.19 g/mol )
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the compound (e.g., 1.1 mg) into a sterile vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1.1 mg:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.0011 g / 1101.19 g/mol ) / 0.01 mol/L) * 1,000,000 = 100 µL
-
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication step in a water bath can also be used if dissolution is slow.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preliminary Aqueous Solubility Assessment
Objective: To determine an approximate solubility limit of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
10 mM stock solution of this compound in DMSO
-
Target aqueous buffer (e.g., sterile PBS, pH 7.4)
-
Series of sterile, clear microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Label a series of microcentrifuge tubes with increasing final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Add the appropriate volume of the aqueous buffer to each tube. For a final volume of 1 mL: add 999 µL, 990 µL, etc.
-
Add the corresponding volume of the 10 mM DMSO stock solution to each tube to achieve the target concentrations (e.g., 0.1 µL for 1 µM, 1 µL for 10 µM, 10 µL for 100 µM, 100 µL for 1 mM). Note: Ensure the final DMSO concentration remains low.
-
Immediately after adding the stock, cap the tubes and vortex vigorously for 30 seconds.
-
Incubate the tubes at room temperature for 1-2 hours to allow them to equilibrate.
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.
-
To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. Check for a visible pellet.
-
The highest concentration that remains a clear, single-phase solution with no visible pellet is the approximate solubility limit under these conditions.
Visualization of Concepts
The hydrophilic PEG chain improves the aqueous compatibility of the hydrophobic paclitaxel core by effectively creating a hydrophilic shield around the molecule.
Caption: How a PEG linker improves aqueous compatibility.
References
- 1. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conjugation Efficiency of 7-O-(Amino-PEG4)-paclitaxel
Welcome to the technical support center for the conjugation of 7-O-(Amino-PEG4)-paclitaxel. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of paclitaxel (B517696) derivatives with amine-terminated PEG linkers.
Frequently Asked Questions (FAQs)
Q1: My conjugation reaction of this compound to my carboxylate-containing molecule (activated as an NHS ester) has a very low yield. What are the potential causes?
A1: Low conjugation efficiency is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the reactivity of your starting materials, the reaction conditions, and the purification process. Key factors include:
-
Suboptimal pH: The reaction between a primary amine (on the PEG linker) and an N-hydroxysuccinimide (NHS) ester is highly pH-dependent. The ideal pH range is typically 8.3 to 8.5.[1][2][3][4] At lower pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing the reaction.[1][2][4]
-
Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, a competing reaction with water that deactivates the ester.[1][5] The rate of hydrolysis increases significantly with higher pH.[1][5][6] For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 to just 10 minutes at pH 8.6 (at 4°C).[5][6]
-
Steric Hindrance: The C7 position of paclitaxel is known to be sterically hindered, which can impede the approach of the activated molecule.[7] This is a known challenge in paclitaxel chemistry.[7]
-
Reagent Quality and Storage: Improper storage of the NHS ester can lead to premature hydrolysis. These reagents should be stored desiccated and allowed to warm to room temperature before opening to prevent condensation.[8] Similarly, the quality of solvents is crucial; for instance, DMF should be amine-free.[2][4]
-
Incorrect Stoichiometry: An inappropriate molar ratio of the reactants can lead to incomplete conversion. An excess of the NHS ester is often recommended.[3]
-
Presence of Nucleophilic Contaminants: Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with the NHS ester and should be avoided.[6]
Q2: How can I optimize the pH of my reaction to improve conjugation efficiency?
A2: Optimizing the reaction pH is a critical step. The goal is to find a balance that maximizes the concentration of the reactive, deprotonated amine on the PEG linker while minimizing the hydrolysis of the NHS ester.[1]
-
Recommended Buffer Systems: Use non-amine-containing buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is a common choice.[2]
-
Optimal pH Range: The recommended pH for NHS ester reactions with primary amines is between 7.2 and 8.5, with an optimal range often cited as 8.3-8.5.[2][3][4][6]
-
pH Monitoring: For large-scale reactions, it's important to monitor the pH during the reaction, as the hydrolysis of the NHS ester can lead to acidification of the mixture.[2][3][4]
Q3: I suspect my NHS-activated molecule is degrading before it can react. How can I confirm this and what can I do to prevent it?
A3: NHS ester hydrolysis is a common side reaction.
-
Confirmation of Hydrolysis: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can be detected spectrophotometrically by an increase in absorbance at 260-280 nm.[5][6] You can perform a simple test by dissolving your NHS ester in an amine-free buffer and monitoring the absorbance at 260 nm over time.[8]
-
Prevention Strategies:
-
Solvent Choice: If your NHS ester is not water-soluble, dissolve it in a fresh, anhydrous, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction mixture.[2][6]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow down the rate of hydrolysis.[2][6]
-
Reaction Time: While longer reaction times can sometimes drive a reaction to completion, for NHS ester chemistry, it can also provide more opportunity for hydrolysis. Typical reaction times range from 30 minutes to 4 hours.[6]
-
Q4: Could steric hindrance at the C7 position of paclitaxel be the primary issue, and how can I address it?
A4: Yes, steric hindrance at the C7 position is a significant challenge in paclitaxel chemistry.[7] While the 2'-hydroxyl group is more reactive, modification at the C7 position is often desired for specific applications.
-
Use of Longer Linkers: While you are already using a PEG4 linker, in some cases, a longer PEG chain might provide more flexibility and reduce steric hindrance, allowing for more effective binding.[9][10]
-
Alternative Coupling Chemistries: If NHS ester chemistry proves consistently inefficient, you may need to consider alternative bioconjugation strategies that are less sensitive to steric hindrance. However, this would require re-functionalizing your starting materials.
Q5: What are the best practices for purifying the final this compound conjugate?
A5: Proper purification is essential to remove unreacted starting materials and byproducts.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying and analyzing paclitaxel and its derivatives.[11][12][13] Reversed-phase HPLC (RP-HPLC) is commonly used.[11]
-
Other Techniques: Depending on the scale and the properties of your conjugate, other methods like gel filtration chromatography can be used to separate the larger conjugate from smaller molecules like unreacted NHS ester and its hydrolysis byproducts.[2][3]
-
Characterization: After purification, it is crucial to characterize the final product to confirm its identity and purity. Techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for this purpose.[11]
Troubleshooting Tables
Table 1: Reaction Condition Optimization
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| pH | 8.3-8.5 | Titrate pH carefully; monitor during reaction. | Balances amine reactivity and NHS ester hydrolysis.[1][2] |
| Temperature | Room Temperature | Run reaction at 4°C or on ice. | Slows the rate of NHS ester hydrolysis.[6] |
| Molar Ratio | 1:1 to 1:5 (Paclitaxel-PEG:Activated Molecule) | Increase molar excess of the activated molecule. | Drives the reaction towards product formation. |
| Solvent | Aqueous buffer | Prepare stock of NHS ester in anhydrous DMSO/DMF.[2] | Minimizes premature hydrolysis of water-sensitive reagents.[2][6] |
| Reaction Time | 4 hours | Optimize reaction time (e.g., 30 min, 1h, 2h, 4h). | Finds the best balance between conjugation and hydrolysis.[6] |
Table 2: NHS Ester Stability and Hydrolysis Rates
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [5][6] |
| 8.0 | Room Temp | ~3.5 hours | [14] |
| 8.5 | Room Temp | ~3 hours | [14] |
| 8.6 | 4 | 10 minutes | [5][6] |
| 9.0 | Room Temp | ~2 hours | [14] |
Experimental Protocols & Methodologies
General Protocol for NHS Ester Conjugation to this compound
-
Preparation of Reactants:
-
Dissolve the carboxylate-containing molecule and activate it to an NHS ester using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS). Purify the activated molecule if necessary.
-
Dissolve the this compound in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 8.3).
-
-
Conjugation Reaction:
-
If the NHS-activated molecule is not water-soluble, dissolve it in a minimal amount of anhydrous DMSO or DMF.[2]
-
Add the solution of the NHS-activated molecule to the solution of this compound.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small amount of a primary amine-containing buffer like Tris or glycine (B1666218) to consume any remaining NHS ester.[6]
-
-
Purification:
-
Purify the reaction mixture using RP-HPLC. A typical mobile phase system for paclitaxel derivatives is a gradient of acetonitrile (B52724) and water.[12][15]
-
-
Characterization:
-
Analyze the purified fractions by HPLC to assess purity.[11]
-
Confirm the identity of the conjugate by mass spectrometry (LC-MS) and/or NMR.
-
Visual Guides
Conjugation Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to an NHS-activated molecule.
Caption: General experimental workflow for PEG-paclitaxel conjugation.
Troubleshooting Decision Tree
This decision tree provides a logical path for troubleshooting low conjugation efficiency.
Caption: A decision tree for troubleshooting low conjugation yield.
Competing Reactions in NHS Ester Chemistry
This diagram illustrates the desired reaction versus the primary competing side reaction.
Caption: Competing amidation and hydrolysis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 15. Chromatogram Detail [sigmaaldrich.com]
stability issues of 7-O-(Amino-PEG4)-paclitaxel in plasma
Welcome to the technical support center for 7-O-(Amino-PEG4)-paclitaxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound. The information is designed to address potential stability issues in plasma and offer guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in plasma?
A1: The primary stability concerns for this compound in plasma are expected to be similar to those of paclitaxel (B517696) and other ester-containing paclitaxel derivatives. These include:
-
Enzymatic Hydrolysis: Plasma esterases can cleave the ester bonds within the molecule, particularly the ester linkage of the PEG chain at the C7 position and the side chain at C13. This can lead to the release of free paclitaxel and other metabolites.
-
Epimerization: Paclitaxel can undergo epimerization at the C7 position in aqueous solutions, especially under neutral to basic pH conditions, to form 7-epi-paclitaxel.[1][2] This epimer is generally less active.
-
Hydrolysis of other ester groups: The paclitaxel molecule contains several ester groups that can be susceptible to hydrolysis.[2][3]
-
Precipitation: Due to the lipophilic nature of the paclitaxel moiety, there is a risk of the compound precipitating out of aqueous solutions like plasma, especially at higher concentrations.[4][5] The hydrophilic PEG4 linker is intended to improve aqueous compatibility, but this should still be monitored.[6][7]
Q2: How does the PEG4 linker affect the stability of paclitaxel in plasma?
A2: The 7-O-(Amino-PEG4) linker is designed to increase the hydrophilicity of the paclitaxel molecule.[6][7] This can have several effects on its plasma stability:
-
Increased Solubility: The PEG linker is expected to improve the solubility of the conjugate in aqueous media, potentially reducing the risk of precipitation compared to unmodified paclitaxel.
-
Steric Hindrance: The PEG chain might offer some steric hindrance, which could modulate the rate of enzymatic hydrolysis by plasma esterases. However, this needs to be experimentally determined.
-
Potential for Altered Metabolism: The modification at the 7-O position may influence the overall metabolic profile of the compound compared to native paclitaxel.
Q3: What are the expected degradation products of this compound in plasma?
A3: Based on the known degradation pathways of paclitaxel, the following degradation products could be anticipated in plasma:
-
Paclitaxel: Resulting from the cleavage of the PEG linker at the 7-O position.
-
7-epi-paclitaxel and its PEGylated conjugate: Due to epimerization at the C7 position.[1]
-
Hydrolysis products: Such as baccatin (B15129273) III derivatives resulting from the cleavage of the C13 side chain.[2]
-
Metabolites of paclitaxel: If paclitaxel is released, it can be further metabolized, for example, to 3'-p-hydroxypaclitaxel.[8]
Troubleshooting Guide
This guide addresses common issues that may be encountered during plasma stability studies of this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Rapid disappearance of the parent compound | 1. High esterase activity in the plasma lot. 2. Chemical instability at the experimental pH and temperature. 3. Non-specific binding to plasma proteins or experimental vessel. | 1. Inhibit Esterases: Pre-treat plasma with an esterase inhibitor (e.g., sodium fluoride) to assess the contribution of enzymatic degradation. 2. Control Experiment: Incubate the compound in buffer at the same pH and temperature as the plasma experiment to evaluate chemical stability. 3. Vessel and Protein Binding: Use low-binding tubes and assess recovery at time zero. Consider protein precipitation methods that efficiently recover the analyte. |
| High variability between replicates | 1. Inconsistent sample handling and processing. 2. Issues with the analytical method (e.g., chromatography, detection). 3. Precipitation of the compound during the experiment. | 1. Standardize Protocols: Ensure consistent timing for sample quenching, extraction, and analysis. 2. Validate Analytical Method: Verify the precision, accuracy, and linearity of the HPLC or LC-MS/MS method.[9][10][11] 3. Solubility Check: Visually inspect samples for any precipitation. Pre-determine the solubility limit in the experimental medium. |
| Appearance of unexpected peaks in the chromatogram | 1. Formation of degradation products. 2. Interference from plasma components. 3. Contamination of reagents or solvents. | 1. Peak Identification: Use mass spectrometry (LC-MS/MS) to identify the mass of the unknown peaks and propose potential structures of degradation products. 2. Blank Plasma Analysis: Analyze a blank plasma sample processed with the same method to identify interfering peaks. 3. Solvent Blanks: Run solvent blanks to check for system contamination. |
| Poor recovery of the compound | 1. Inefficient extraction from plasma. 2. Adsorption to labware. 3. Instability during sample processing (e.g., freeze-thaw cycles). | 1. Optimize Extraction: Test different protein precipitation solvents or consider solid-phase extraction (SPE).[12] 2. Use Low-Binding Materials: Employ polypropylene (B1209903) or other low-binding tubes and pipette tips. 3. Assess Freeze-Thaw Stability: Analyze samples after subjecting them to multiple freeze-thaw cycles to determine stability under these conditions.[9][13] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in plasma.
1. Materials:
-
This compound
-
Human plasma (or other species of interest), anticoagulated (e.g., with EDTA, heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Internal standard (IS) for analytical quantification (e.g., a structurally similar, stable compound)
-
Low-binding microcentrifuge tubes
-
Incubator/water bath set to 37°C
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Spike Plasma: Warm plasma to 37°C. Spike the plasma with the stock solution to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubation: Incubate the spiked plasma samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Quench Reaction: Immediately quench the reaction to stop enzymatic degradation. This is typically done by adding a cold organic solvent (e.g., 3 volumes of ACN) containing the internal standard.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube or HPLC vial and analyze using a validated HPLC or LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
-
Plot the percentage remaining versus time.
-
Determine the half-life (t½) of the compound in plasma.
Data Presentation
Table 1: Representative Plasma Stability Data for a Paclitaxel Conjugate
| Time (minutes) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 15 | 85.2 ± 3.1 |
| 30 | 72.5 ± 4.5 |
| 60 | 55.1 ± 3.8 |
| 120 | 30.8 ± 2.9 |
| 240 | 10.2 ± 1.5 |
Note: This is example data and does not represent the actual stability of this compound.
Visualizations
Diagram 1: Experimental Workflow for Plasma Stability Assay
Workflow for in vitro plasma stability assessment.
Diagram 2: Potential Degradation Pathways in Plasma
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Paclitaxel Drug Delivery Systems Aimed at Improved Patient Outcomes: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioequivalence of paclitaxel protein-bound particles in patients with breast cancer: determining total and unbound paclitaxel in plasma by rapid equilibrium dialysis and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target toxicity of 7-O-(Amino-PEG4)-paclitaxel conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the off-target toxicity of 7-O-(Amino-PEG4)-paclitaxel conjugates, such as antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG4 linker in the this compound conjugate?
The polyethylene (B3416737) glycol (PEG) linker serves multiple crucial functions. Primarily, it acts as a hydrophilic spacer which can improve the aqueous solubility of the highly hydrophobic paclitaxel (B517696) molecule.[1][2] This is critical for preventing aggregation, which can lead to rapid plasma clearance, reduced efficacy, and increased off-target toxicity.[1] Furthermore, PEGylation can shield the hydrophobic payload, potentially reducing non-specific uptake by healthy tissues and improving the overall pharmacokinetic profile of the conjugate.[3][4]
Q2: How does conjugation of paclitaxel to a targeting moiety (e.g., an antibody) reduce off-target toxicity?
The fundamental principle is to combine the high cytotoxic potency of paclitaxel with the high selectivity of a monoclonal antibody that targets tumor-specific antigens.[5] This ensures that the cytotoxic payload is delivered preferentially to cancer cells, minimizing exposure to healthy tissues and thereby reducing off-target side effects.[2][6] The linker, in this case, Amino-PEG4, connects the antibody to the paclitaxel.
Q3: What are the common mechanisms of off-target toxicity for paclitaxel-based ADCs?
Off-target toxicity can arise from several factors:
-
Premature Payload Release: If the linker is unstable in circulation, paclitaxel can be released systemically before the ADC reaches the tumor, leading to toxicity similar to that of the free drug.[7]
-
Non-specific Uptake: The ADC may be taken up by non-target cells, particularly in the liver and spleen, through mechanisms independent of the target antigen.[3][8] For some antibody-based therapies, this can be mediated by receptors like the mannose receptor which bind to the antibody's glycan structures.[8]
-
Hydrophobicity and Aggregation: Highly hydrophobic ADCs are more prone to aggregation and non-specific interactions, leading to faster clearance and uptake by the reticuloendothelial system, which can cause toxicity.[1][4]
-
Target Expression on Healthy Tissues: If the target antigen is also expressed at low levels on normal tissues, it can lead to "on-target, off-tumor" toxicity.[1]
Q4: What is a typical Maximum Tolerated Dose (MTD) for a PEGylated paclitaxel conjugate compared to free paclitaxel?
The MTD for PEGylated paclitaxel conjugates is generally significantly higher than for standard paclitaxel formulations like Taxol®, which often uses Cremophor EL as a solubilizing agent.[9][10][11] The Cremophor EL vehicle itself is known to contribute to toxicity.[12] By improving solubility and reducing non-specific toxicity, PEGylation can increase the MTD by several fold. For example, studies have shown the MTD of paclitaxel conjugates can be 3 to 12 times higher than that of free paclitaxel.[9][10][13]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| High off-target cytotoxicity observed in non-target cell lines in vitro. | 1. Presence of unconjugated (free) paclitaxel after purification. 2. Premature release of paclitaxel from the conjugate due to linker instability in the culture medium. 3. Non-specific binding or uptake of the conjugate by the non-target cells. | 1. Optimize purification methods (e.g., size exclusion chromatography, dialysis, tangential flow filtration) to ensure complete removal of free drug. Verify purity with HPLC. 2. Perform a stability assay. Incubate the conjugate in culture media for the duration of the cytotoxicity assay, then analyze the supernatant for free paclitaxel via HPLC or LC-MS. 3. Use a non-binding control ADC to assess the contribution of non-specific uptake. Consider further antibody engineering or linker modification to reduce hydrophobicity.[4] |
| Conjugate precipitates or aggregates during/after purification or during storage. | 1. High drug-to-antibody ratio (DAR) leading to increased overall hydrophobicity.[1] 2. Suboptimal buffer conditions (pH, ionic strength). 3. Instability of the protein component of the conjugate. | 1. Aim for a lower, more homogenous DAR. Use site-specific conjugation technologies if possible to control the DAR and location of conjugation.[6] 2. Perform buffer screening to find optimal pH and excipient conditions. Consider adding stabilizing excipients like polysorbate. 3. Ensure the antibody itself is stable under the chosen conjugation and storage conditions. Analyze the unconjugated antibody as a control. |
| In vivo studies show high toxicity (e.g., weight loss, mortality) at expected therapeutic doses. | 1. Rapid clearance and uptake by the reticuloendothelial system (liver, spleen).[3] 2. The MTD is lower than anticipated. 3. "On-target, off-tumor" toxicity due to target expression in vital organs. | 1. The PEG4 linker may be too short. Longer PEG chains (e.g., PEG8, PEG12) can provide a better hydrophilic shield, reduce non-specific uptake, and decrease toxicity.[4] 2. Conduct a thorough MTD study starting with lower doses.[9][10] 3. Evaluate target expression levels in normal tissues from the animal model used. If expression is high, consider affinity modulation of the antibody.[6] |
| Poor anti-tumor efficacy in vivo despite good in vitro potency. | 1. Poor pharmacokinetic profile (e.g., rapid clearance). 2. Inefficient release of paclitaxel at the tumor site. 3. ADC is not effectively internalized by the target cells. | 1. Characterize the ADC's pharmacokinetics. Increasing the PEG linker length can sometimes prolong circulation half-life.[14] 2. Ensure the linker is designed to be cleaved within the target cell (e.g., by lysosomal enzymes). The stability of the 7-O-ester linkage should be appropriate for intracellular release. 3. Confirm that the antibody used is an internalizing antibody for the specific target antigen. |
Section 3: Data Presentation
Table 1: Comparison of Maximum Tolerated Dose (MTD) for Various Paclitaxel Formulations
This table summarizes MTD values from different preclinical studies, highlighting the safety benefits of advanced formulations over conventional paclitaxel.
| Formulation | Active Agent | MTD (mg/kg) | Animal Model | Key Findings & Reference |
| Taxol® | Paclitaxel | 15-20 | Mice | Standard formulation, toxicity often linked to both paclitaxel and Cremophor EL vehicle.[9][10] |
| Paclitaxel-lipoate Conjugate | IDD-1040 | 250 | Mice | Conjugation with lipoic acid significantly increased the MTD, indicating a much higher safety margin.[13] |
| Genexol-PM | Paclitaxel | 60 | Nude Mice | Polymeric micellar formulation of paclitaxel showed a 3-fold increase in MTD compared to Taxol®.[10] |
| PEG₅K-EB₂ Micelles | Paclitaxel | 100-120 | Mice | Micellar formulation using a PEG-embelin conjugate demonstrated a significantly higher MTD.[9] |
| PEG-PTX Conjugate | Paclitaxel | > 100x free PTX | Mice | Direct PEGylation of paclitaxel for pulmonary delivery dramatically increased the MTD.[11] |
Section 4: Experimental Protocols
Protocol 1: General Method for Conjugation of this compound to an Antibody
This protocol outlines a general approach for conjugating the amine-functionalized paclitaxel linker to a monoclonal antibody (MAb) via available carboxyl groups (e.g., on aspartic/glutamic acid residues) using EDC/NHS chemistry.
-
Antibody Preparation:
-
Dialyze the MAb into a suitable reaction buffer (e.g., MES buffer, pH 6.0).
-
Adjust the MAb concentration to a working range (e.g., 5-10 mg/mL).
-
-
Activation of MAb Carboxyl Groups:
-
Add a 50-fold molar excess of N-hydroxysuccinimide (NHS) to the MAb solution.
-
Add a 50-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the MAb solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) at a high concentration.[15]
-
Add the desired molar excess (e.g., 5 to 20-fold over the MAb) of the dissolved paclitaxel linker to the activated MAb solution.
-
Adjust the reaction pH to ~7.5-8.0 using a suitable buffer (e.g., PBS or borate (B1201080) buffer) to facilitate the reaction between the amine group on the linker and the NHS-ester on the antibody.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated paclitaxel linker and other reaction components via size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess the purity and aggregation state of the final conjugate using Size Exclusion Chromatography (SEC-HPLC).
-
Confirm the integrity of the conjugate using SDS-PAGE.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT)
-
Cell Plating: Seed target and non-target cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the paclitaxel conjugate, free paclitaxel (as a positive control), and a non-binding control ADC in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using a suitable curve-fitting software.
Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimatize healthy, age-matched mice (e.g., Balb/c or nude mice) for at least one week before the study begins.
-
Group Assignment: Randomly assign animals to different dose groups (e.g., 5 animals per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro data and literature, select a range of doses. For a new conjugate, this may involve a wide range, starting from a dose equivalent to the MTD of free paclitaxel.
-
Administration: Administer the paclitaxel conjugate via the intended clinical route (e.g., intravenous injection).
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing).
-
Measure body weight at least three times per week. A sustained body weight loss of >15-20% is often considered a sign of significant toxicity.[9]
-
The MTD is typically defined as the highest dose that does not cause animal death or signs of life-threatening toxicity (such as >20% body weight loss).
-
-
Study Endpoint: The study typically lasts for 14-21 days. At the endpoint, animals may be euthanized for histopathological analysis of major organs (liver, spleen, kidney, bone marrow) to identify any tissue-level toxicity.
Section 5: Visualizations
References
- 1. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxane-antibody conjugates afford potent cytotoxicity, enhanced solubility, and tumor target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG-Derivatized Embelin as a Nanomicellar Carrier For Delivery of Paclitaxel to Breast and Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic toxicity induced by paclitaxel in vivo is associated with the solvent cremophor EL through oxidative stress-driven mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Paclitaxel Conjugate with Higher Efficiency and Lower Toxicity: A New Drug Candidate for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of 7-O-(Amino-PEG4)-paclitaxel ADCs
Welcome to the technical support center for the purification of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these complex biomolecules.
The conjugation of the highly hydrophobic paclitaxel (B517696) payload, even with a hydrophilic PEG4 linker, presents unique purification challenges, including aggregation, the removal of unconjugated drug-linker, and the separation of different drug-to-antibody ratio (DAR) species. This guide offers practical solutions and detailed protocols to help you optimize your purification workflow and ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The main challenges stem from the physicochemical properties of the ADC components:
-
Hydrophobicity of Paclitaxel: The paclitaxel payload significantly increases the hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][2] This can result in low recovery and the formation of high-molecular-weight (HMW) species that are difficult to remove.
-
Heterogeneity of the Conjugation Reaction: The conjugation process yields a mixture of species, including unconjugated antibody (DAR 0), ADCs with varying DARs, and excess, unreacted this compound.[3]
-
PEG4 Linker Properties: While the PEG4 linker enhances solubility, it also increases the hydrodynamic size of the drug-linker, which can influence its separation from the ADC during certain purification steps.[4]
-
Separation of DAR Species: Achieving a homogenous DAR profile is often critical for the ADC's efficacy and safety. Separating species with different numbers of attached drug-linkers can be challenging due to their similar properties.[5][6][7]
Q2: Which purification techniques are most effective for this compound ADCs?
A multi-step purification strategy is typically required, often involving a combination of the following techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species based on their DAR. The increased hydrophobicity with higher DAR values allows for effective fractionation.[5][6][7][8]
-
Size Exclusion Chromatography (SEC): SEC is primarily used as a polishing step to remove high-molecular-weight aggregates and can also be used for buffer exchange.[1][9]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge differences and can be effective in removing certain impurities and resolving different charge variants of the ADC.[10][11][12]
-
Tangential Flow Filtration (TFF): TFF is crucial for the initial removal of unconjugated drug-linker, organic solvents, and for buffer exchange between purification steps.[13]
Q3: How can I prevent aggregation of my paclitaxel ADC during purification?
Aggregation is a common issue due to the hydrophobic nature of paclitaxel.[1][2][14] Here are some preventative measures:
-
Optimize Buffer Conditions: Work at a pH away from the isoelectric point of the antibody. The inclusion of certain excipients, such as arginine, in the mobile phase can help to suppress hydrophobic interactions and reduce aggregation.[15]
-
Control Protein Concentration: High protein concentrations can promote aggregation. It may be necessary to work with more dilute solutions during certain steps.
-
Gentle Handling: Avoid harsh conditions such as vigorous vortexing or extreme pH shifts.
-
Temperature Control: Perform purification steps at controlled, often lower, temperatures to minimize protein unfolding and aggregation.
Troubleshooting Guides
Issue 1: Low Recovery After Hydrophobic Interaction Chromatography (HIC)
Symptom: Significant loss of ADC product during the HIC purification step.
| Possible Cause | Troubleshooting Steps |
| Precipitation on the column | The high salt concentrations used in HIC can sometimes cause precipitation of hydrophobic ADCs. Perform a solubility screening to determine the maximum salt concentration your ADC can tolerate before loading it onto the column.[16] |
| Irreversible binding to the resin | The paclitaxel payload may cause the ADC to bind too strongly to the HIC resin. Try using a less hydrophobic resin (e.g., Butyl instead of Phenyl). Optimize the elution gradient by making it steeper or adding a mild organic modifier (e.g., isopropanol) to the elution buffer to facilitate desorption.[5] |
| Aggregation during the run | Aggregates may not elute properly or can precipitate on the column. Analyze the flow-through and elution fractions by SEC to check for aggregates. Consider adding a non-ionic surfactant at a low concentration to the mobile phase. |
Issue 2: Inefficient Removal of Free this compound
Symptom: Presence of unconjugated drug-linker in the purified ADC preparation, as detected by RP-HPLC or mass spectrometry.
| Possible Cause | Troubleshooting Steps |
| Inadequate initial clearance | The initial TFF or desalting step may not be sufficient. Ensure you are using a membrane with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an IgG-based ADC, and perform a sufficient number of diavolumes (typically 5-10) to wash out the small molecules.[13] |
| Co-elution in chromatography steps | The free drug-linker might be interacting with the chromatography resin and co-eluting with the ADC. For HIC, ensure the initial salt concentration is high enough to promote binding of the ADC while allowing the less hydrophobic free drug-linker to flow through. For IEX, optimize the pH and salt gradient to maximize the charge difference and separation. |
| Adsorption to labware | The hydrophobic drug-linker can adsorb to plastic tubing and containers. Use low-protein-binding materials and rinse the system thoroughly. |
Issue 3: Poor Resolution of DAR Species in HIC
Symptom: Overlapping peaks for different DAR species in the HIC chromatogram, making it difficult to fractionate a specific DAR population.
| Possible Cause | Troubleshooting Steps |
| Suboptimal gradient slope | The elution gradient may be too steep. A shallower gradient will increase the separation between peaks.[6] |
| Inappropriate resin chemistry | The selectivity of the resin may not be suitable for your ADC. Screen different HIC resins with varying hydrophobicity (e.g., Phenyl, Butyl, Ether) to find the one that provides the best resolution.[5] |
| Mobile phase composition | The type of salt and its concentration can significantly impact selectivity. Ammonium (B1175870) sulfate (B86663) is commonly used, but sodium chloride or sodium acetate (B1210297) can also be tested. The pH of the mobile phase can also affect the separation.[8] |
Experimental Protocols
The following are generalized protocols based on common practices for ADC purification. Researchers should optimize these protocols for their specific this compound ADC.
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation
This protocol is designed for the separation of different DAR species.
Materials:
-
HIC Column: Phenyl Sepharose High Performance, Butyl Sepharose 4 Fast Flow, or similar.
-
Buffer A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[16]
-
Buffer B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[16]
-
Sample Preparation: Dilute the crude or partially purified ADC and add ammonium sulfate to a final concentration of 1.0 M from a concentrated stock solution.
Procedure:
-
Equilibrate the HIC column with 5-10 column volumes (CVs) of Buffer A.
-
Load the prepared sample onto the column at a flow rate of 100-150 cm/hr.
-
Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elute the bound ADC species with a linear gradient from 0% to 100% Buffer B over 20-30 CVs.
-
Collect fractions and analyze them by SEC-HPLC and/or RP-HPLC to determine the DAR and purity of each fraction.
-
Regenerate the column with Buffer B followed by a sanitization step (e.g., 0.5 M NaOH) and store in 20% ethanol.[16]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
This protocol is a final polishing step to remove high-molecular-weight aggregates.
Materials:
-
SEC Column: Superdex 200 Increase, TSKgel G3000SWxl, or similar.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other formulation buffer.
-
Sample Preparation: Concentrate the pooled HIC fractions containing the desired DAR species.
Procedure:
-
Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Inject a sample volume that is no more than 2-5% of the total column volume to ensure good resolution.[17]
-
Elute the sample isocratically at a flow rate appropriate for the column (typically 0.5-1.0 mL/min for an analytical column).
-
Monitor the elution profile at 280 nm and collect the main monomeric peak.
-
Analyze the collected peak for purity and aggregate content.
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of ADCs. The actual values for a this compound ADC may vary depending on the specific antibody, conjugation conditions, and purification process.
| Purification Step | Parameter | Typical Range | References |
| Tangential Flow Filtration (TFF) | Free Drug-Linker Removal | >99% | [13] |
| Recovery | >95% | ||
| Hydrophobic Interaction Chromatography (HIC) | DAR Species Separation | Baseline resolution of major DAR species | [5][6] |
| Recovery | 60-90% | [5] | |
| Final Purity (monomer) | >95% | [3] | |
| Size Exclusion Chromatography (SEC) | Aggregate Removal | Final aggregate content <2% | [4][15] |
| Recovery | >95% | [15] | |
| Final Purity (monomer) | >98% | [9] |
Visualizations
Experimental Workflow for ADC Purification
Caption: A typical multi-step workflow for the purification of antibody-drug conjugates.
Troubleshooting Logic for HIC Low Recovery
Caption: A decision tree for troubleshooting low recovery in HIC purification of ADCs.
References
- 1. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
addressing heterogeneity in 7-O-(Amino-PEG4)-paclitaxel ADC production
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with heterogeneity in the production of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in this compound ADC production?
A1: Heterogeneity in ADC production is a multifactorial issue arising from the inherent complexity of conjugating a small molecule drug to a large monoclonal antibody. For this compound ADCs, the main sources of heterogeneity include:
-
Variable Drug-to-Antibody Ratio (DAR): The stochastic nature of conjugating the paclitaxel-PEG linker to the antibody, typically through lysine (B10760008) residues, results in a population of ADC molecules with a range of drug loads (e.g., DAR 0, 2, 4, 6, 8).[1]
-
Conjugation Site Positional Isomers: The presence of multiple accessible lysine residues on the antibody surface leads to the formation of positional isomers, where the drug-linker is attached at different sites on the antibody for a given DAR.[2]
-
Aggregation: The hydrophobicity of the paclitaxel (B517696) payload can induce the formation of soluble and insoluble aggregates, especially at higher DAR values. The PEG4 linker is designed to mitigate this, but aggregation can still occur under certain conditions.[3][4]
-
Process-Related Impurities: The final product may contain residual unconjugated antibody, free drug-linker, and other process-related impurities that contribute to the overall heterogeneity.
-
Post-Translational Modifications (PTMs): The inherent heterogeneity of the monoclonal antibody itself, including glycosylation and other PTMs, can also contribute to the complexity of the final ADC product.
Q2: How does the this compound linker influence ADC properties and heterogeneity?
A2: The this compound linker is a critical component that significantly impacts the ADC's characteristics:
-
Improved Solubility: The hydrophilic polyethylene (B3416737) glycol (PEG) spacer helps to counteract the hydrophobicity of paclitaxel, improving the solubility and reducing the propensity for aggregation of the resulting ADC.[3][] This is a key advantage over more hydrophobic linkers, which can lead to manufacturing and stability issues.
-
Pharmacokinetics: The PEG linker can influence the pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life compared to ADCs with more hydrophobic linkers.[4]
-
Stability: A stable linkage between the drug and the antibody is crucial to prevent premature drug release in circulation. The amine group on the linker is designed to form a stable amide bond with activated esters on the antibody.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?
A3: The optimal DAR is a balance between efficacy and safety. A higher DAR can increase potency but may also lead to faster clearance, increased toxicity, and a higher risk of aggregation.[1] For many ADCs, a DAR of 2 to 4 is often considered optimal, providing a good therapeutic window. However, the ideal DAR for a specific this compound ADC will depend on the target antigen, the antibody, and the tumor indication, and must be determined empirically.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
High molecular weight species detected by Size Exclusion Chromatography (SEC-HPLC).
-
Poor recovery after purification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the activated this compound linker in the conjugation reaction. - Optimize reaction time and temperature to control the extent of conjugation. |
| Hydrophobic Interactions | - Ensure the final ADC is in a formulation buffer that minimizes aggregation. This may include optimizing pH and excipients.[6] - Consider the use of stabilizing excipients such as polysorbates or sugars in the formulation.[] |
| Unfavorable Buffer Conditions | - Screen different buffer systems and pH values for the conjugation and formulation steps. A pH range of 6.0-7.0 is often a good starting point for ADC stability.[6] - Avoid buffer conditions that are close to the isoelectric point (pI) of the antibody. |
| Mechanical Stress | - Minimize agitation, vigorous stirring, or harsh pumping during processing, as these can induce aggregation. |
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Average DAR, as determined by Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry, is lower than the target.
-
Significant batch-to-batch variability in DAR.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Activation | - If using a lysine-reactive strategy with an activated ester (e.g., NHS ester), ensure the ester is freshly prepared and has not hydrolyzed. - Optimize the pH of the conjugation buffer. Amine-reactive conjugations are typically more efficient at a slightly alkaline pH (e.g., 7.5-8.5). |
| Suboptimal Molar Ratio of Drug-Linker | - Increase the molar excess of the this compound linker in the conjugation reaction. A titration experiment is recommended to find the optimal ratio. |
| Steric Hindrance | - If targeting specific lysine residues, their accessibility may be limited. While less controllable with random lysine conjugation, this is a factor to consider. |
| Inaccurate Quantification of Reactants | - Ensure accurate concentration determination of both the antibody and the drug-linker solution before starting the conjugation reaction. |
Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation of this compound to a Monoclonal Antibody
This protocol provides a general guideline for the conjugation of this compound to a monoclonal antibody via lysine residues. Optimization of specific parameters (e.g., molar ratios, reaction times, and pH) is essential for each specific antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation (if starting with a carboxylated linker) or a pre-activated NHS-ester of the drug-linker.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., Phosphate buffer, pH 7.5-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography or Tangential Flow Filtration)
Procedure:
-
Preparation of Activated Drug-Linker:
-
If starting with a non-activated this compound, it needs to be activated to an NHS ester. This is typically done by reacting the terminal amine with an excess of a homobifunctional NHS ester crosslinker. For this example, we will assume a pre-activated NHS ester of a derivative of the paclitaxel linker is used.
-
Dissolve the activated this compound derivative in anhydrous DMF or DMSO to a known concentration (e.g., 10 mM).
-
-
Antibody Preparation:
-
Buffer exchange the mAb into the desired Conjugation Buffer.
-
Adjust the mAb concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the activated drug-linker solution to the mAb solution while gently stirring. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The optimal time should be determined experimentally.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other impurities using a suitable method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
-
The purified ADC should be buffer exchanged into a suitable formulation buffer for storage.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC separates ADC species based on their hydrophobicity. Since each conjugated paclitaxel molecule increases the overall hydrophobicity of the antibody, species with different DARs can be resolved.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30-60 minutes) to elute the ADC species.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., 300Å pore size)
-
Mobile Phase: A physiological buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the Mobile Phase.
-
Chromatographic Conditions:
-
Equilibrate the SEC column with the Mobile Phase.
-
Inject the ADC sample.
-
Run an isocratic elution with the Mobile Phase.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Visualizations
Caption: A simplified workflow for the production of a this compound ADC.
Caption: Key contributors to heterogeneity in ADC production.
Caption: A logical troubleshooting workflow for addressing ADC heterogeneity.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Technical Support Center: Impact of PEG Linker Length on ADC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of Polyethylene Glycol (PEG) linker length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A1: A PEG linker is a component that covalently connects the antibody to the cytotoxic payload in an ADC.[1][][3] Its primary roles are to:
-
Enhance Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic nature of PEG linkers helps to increase the overall solubility of the ADC, preventing aggregation.[4][5][]
-
Improve Pharmacokinetics: By increasing the ADC's size (hydrodynamic radius) and creating a hydration shell, PEG linkers can reduce renal clearance and shield the ADC from uptake by the reticuloendothelial system, leading to a longer plasma half-life.[1][][4][5]
-
Provide Steric Hindrance: The flexible PEG chain acts as a spacer, which can prevent the hydrophobic payloads on adjacent ADC molecules from interacting and causing aggregation.[7]
-
Reduce Immunogenicity: The PEG chain can mask the payload and parts of the antibody, potentially reducing the ADC's immunogenicity.[][4]
Q2: How does increasing PEG linker length generally affect the pharmacokinetics (PK) of an ADC?
A2: Increasing the PEG linker length generally leads to a more favorable pharmacokinetic profile. Longer PEG chains enhance the hydrophilic shielding effect, which increases the ADC's hydrodynamic volume.[1] This typically results in:
-
Slower Plasma Clearance: The larger size makes the ADC less susceptible to renal filtration.[4][8]
-
Longer Plasma Half-Life: Reduced clearance leads to extended circulation time, allowing for greater accumulation in tumor tissue.[][4][9]
-
Increased Drug Exposure: Longer circulation translates to higher overall exposure of the tumor to the ADC.[9]
Studies have shown a clear trend where increasing PEG length from shorter (e.g., PEG2, PEG4) to longer (e.g., PEG8, PEG12, PEG24) units improves plasma exposure and reduces clearance rates.[4][9] However, there can be a threshold effect, where beyond a certain length (e.g., PEG8), further increases may not provide significant additional advantages in clearance rates.[4][8]
Q3: What is the "hydrophilic shielding" effect of PEG linkers?
A3: The "hydrophilic shielding" effect refers to the ability of the flexible, water-soluble PEG chains to form a dynamic, protective layer or "hydration shell" on the surface of the ADC.[1] This shield masks the hydrophobic payload, reducing non-specific interactions with blood components and other proteins.[1] This effect is crucial for preventing aggregation, reducing immunogenicity, and slowing down clearance by the hepatic reticuloendothelial system.[1]
Caption: Mechanism of hydrophilic shielding by PEG linkers.
Q4: Is there an optimal PEG linker length for ADCs?
A4: There is no universally optimal PEG linker length; the ideal length is context-dependent and must be determined empirically for each specific ADC.[4] The optimal length represents a balance between improving pharmacokinetics and maintaining potent biological activity.[4][10] Key factors influencing this choice include:
-
Payload Hydrophobicity: More hydrophobic payloads generally require longer PEG chains to prevent aggregation and improve solubility.[4][11]
-
Antibody Characteristics: The specific properties of the monoclonal antibody can influence how it interacts with the PEGylated linker.
-
Target Antigen Density: The density of the target antigen on tumor cells can affect the required potency and, therefore, the acceptable trade-offs in linker design.[4]
Research suggests a threshold effect, where a minimum PEG length (e.g., PEG8) is needed to achieve optimal slower clearance, with longer chains not always providing a significant further advantage.[4][8]
Q5: How does PEG linker length impact the in vitro cytotoxicity versus in vivo efficacy of an ADC?
A5: There is often a trade-off between in vitro cytotoxicity and in vivo efficacy as PEG linker length increases.
-
In Vitro Cytotoxicity: Longer PEG linkers can sometimes lead to a decrease in in vitro potency (higher IC50 values).[4][10] This may be due to steric hindrance from the longer chain, which could interfere with the ADC binding to its target antigen or the subsequent internalization and payload release process.
-
In Vivo Efficacy: Despite potentially lower in vitro potency, longer PEG linkers often lead to improved in vivo efficacy.[4][9] This is primarily due to the significantly improved pharmacokinetic properties (longer half-life, reduced clearance), which results in greater accumulation of the ADC at the tumor site over time.[9] The enhanced tumor exposure ultimately outweighs the slight reduction in immediate cell-killing potency.[10]
Q6: Can the PEG linker configuration (e.g., linear vs. branched) affect ADC properties?
A6: Yes, the configuration of the PEG unit can significantly impact the stability and pharmacokinetics of an ADC. Studies have shown that the positioning and architecture of the PEG moiety need to be carefully considered. For instance, an ADC with two pendant 12-unit PEG chains showed better performance in terms of stability and slower clearance rates compared to an ADC with a conventional linear 24-unit PEG oligomer.[12] This indicates that branched or pendant PEG structures can offer advantages over simple linear chains, potentially by providing more effective shielding of the hydrophobic payload.[12][13]
Troubleshooting Guide
Problem 1: My ADC with a hydrophobic payload is showing high aggregation and rapid clearance.
-
Cause: Highly hydrophobic payloads can lead to intermolecular interactions, causing the ADC to aggregate.[5] Aggregated ADCs are quickly recognized and removed from circulation by the reticuloendothelial system, leading to poor PK profiles and reduced efficacy.[8]
-
Solution: Incorporate a hydrophilic PEG linker into your ADC design. Start with a systematic evaluation of a range of PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24).[4][9] The hydrophilic nature of the PEG chain will increase the overall solubility of the ADC, prevent aggregation, and shield it from premature clearance.[5][8]
Problem 2: I've increased the PEG linker length to improve half-life, but now my ADC's in vitro potency has decreased.
-
Cause: This is a common trade-off.[4] The longer, flexible PEG chain, while beneficial for PK, might create steric hindrance. This can slightly impair the antibody's binding to its target antigen on the cell surface or hinder the processes of internalization and payload release within the lysosome.[10]
-
Solution:
-
Confirm In Vivo Efficacy: First, test the ADC in an in vivo model. The improved pharmacokinetics and higher tumor accumulation may compensate for the lower in vitro potency, resulting in superior overall anti-tumor activity.[4][9]
-
Optimize Length: If in vivo efficacy is not optimal, you may have over-extended the PEG chain. Test intermediate lengths. For example, if you jumped from PEG4 to PEG24, evaluate PEG8 and PEG12, as a threshold for PK improvement may be reached with a shorter chain that has less impact on potency.[4][8]
-
Consider Branched Linkers: Explore branched or pendant PEG architectures, which may provide the necessary hydrophilicity with a different spatial arrangement, potentially reducing steric hindrance at the binding site.[12]
-
Problem 3: My PEGylated ADC is not showing the expected tumor accumulation despite a long half-life.
-
Cause: While a long half-life is necessary for tumor accumulation, it is not sufficient. Other factors could be at play:
-
Binding Affinity: The conjugation process or the linker itself might have negatively impacted the antibody's binding affinity for its target antigen.
-
Target Antigen Expression: The tumor model may have low or heterogeneous expression of the target antigen, or the antigen may be shed from the tumor surface.[14]
-
Internalization Rate: The ADC may bind to the cell surface but not be internalized efficiently, which is required for the payload to be released and exert its cytotoxic effect.[3][14]
-
-
Solution:
-
Assess Binding: Perform an in vitro binding assay (e.g., ELISA, SPR) to compare the binding affinity of the conjugated ADC to the unconjugated antibody.
-
Evaluate Antigen Expression: Confirm the antigen expression levels and homogeneity in your tumor model using immunohistochemistry (IHC) or flow cytometry.
-
Conduct Internalization Assays: Use a cell-based assay to measure the rate and extent of ADC internalization upon binding to target cells.
-
Problem 4: How do I choose the right PEG linker length for my specific antibody and payload combination?
-
Solution: A systematic, multi-parameter approach is required.[4][15] The goal is to find a balance between stability, payload release efficiency, and pharmacokinetic properties.[15][16]
Caption: Workflow for selecting the optimal PEG linker length.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The following tables summarize quantitative data from preclinical studies, illustrating the general trends observed when varying PEG linker length. Note that direct comparison between different studies can be challenging due to variations in antibodies, payloads, and experimental models.[4]
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | ADC Example | Clearance Rate | Plasma Half-Life (t½) | Source |
|---|---|---|---|---|
| None | anti-CD30-MMAE | High | Short | [8] |
| PEG2 | anti-CD30-MMAE | Increased rapidly for | ="" | [<="">8] |
| PEG4 | anti-CD30-MMAE | Increased rapidly for | ="" | [<="">7][8] |
| PEG8 | glucuronide-MMAE | Optimal slower clearance | Long | [4][8] |
| PEG12 | glucuronide-MMAE | Similar to PEG8 | Long | [4] |
| PEG24 | anti-Trop2-MMAE | Similar to PEG8 | Longest |[4][17] |
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| PEG Linker Length | ADC Example | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Source |
|---|---|---|---|---|
| None | L540cy Xenograft | Baseline | 11% tumor weight reduction | [9] |
| PEG2 | L540cy Xenograft | Not specified | 35-45% tumor weight reduction | [9] |
| PEG4 | L540cy Xenograft | Not specified | 35-45% tumor weight reduction | [9] |
| PEG8 | L540cy Xenograft | Potentially higher than shorter PEGs | 75-85% tumor weight reduction | [9] |
| PEG12 | Homogeneous DAR 8 ADC | Not specified | Significant anti-tumor activity | [4] |
| PEG24 | anti-Trop2-mPEG24-MMAE | Potentially higher than shorter PEGs | Significant tumor suppression |[4] |
Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics until they reach logarithmic growth phase.[4]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
ADC Preparation: Prepare a series of dilutions of the ADC and control articles (e.g., unconjugated antibody, free payload) in cell culture media.
-
Treatment: Remove the old media from the cell plates and add the ADC dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[18]
-
2. Protocol: In Vivo Pharmacokinetic (PK) Study
-
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, half-life, exposure) of an ADC in an animal model.
-
Methodology:
-
Animal Model: Use appropriate rodent models, such as Sprague-Dawley rats or BALB/c mice.[8]
-
Dosing: Administer a single intravenous (IV) dose of the ADC at a specified concentration (e.g., 3 mg/kg).[8]
-
Blood Sampling: Collect blood samples from a subset of animals at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks). Plasma is prepared by centrifugation.
-
Sample Analysis: Quantify the concentration of different ADC analytes in the plasma samples. This typically requires specific bioanalytical methods:[19][20]
-
Total Antibody: Measured using a generic ligand-binding assay (LBA) like ELISA, capturing the human Fc region.[20]
-
Conjugated ADC: Measured using an LBA that captures the antibody and detects with an anti-payload antibody, or via more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[19][20][21]
-
Free Payload: Measured using LC-MS/MS after protein precipitation.[20]
-
-
Data Analysis: Plot the plasma concentration of the analytes versus time. Use non-compartmental or two-compartmental analysis with software like Phoenix WinNonlin to calculate PK parameters such as Clearance (CL), Volume of distribution (Vd), and terminal half-life (t½).[8]
-
3. Protocol: In Vivo Efficacy (Xenograft) Study
-
Objective: To evaluate the anti-tumor activity of an ADC in a tumor-bearing animal model.
-
Methodology:
-
Cell Line and Animal Model: Use an appropriate cancer cell line and an immunocompromised mouse model (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose, non-binding ADC control).
-
Dosing: Administer the ADC, typically via IV injection, according to a predetermined schedule (e.g., once, or once a week for three weeks).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.[5]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). The study is concluded when tumors in the control group reach a predetermined maximum size.[5]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate TGI and perform statistical analysis to determine significant differences between treatment groups.
-
References
- 1. purepeg.com [purepeg.com]
- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 15. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. Item - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - American Chemical Society - Figshare [acs.figshare.com]
- 18. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In Vivo Stability of Paclitaxel-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with paclitaxel-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo testing of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of paclitaxel-based ADCs?
A1: The primary challenges stem from the inherent properties of paclitaxel (B517696) and the complex nature of ADCs. Paclitaxel is a highly hydrophobic molecule, which can lead to several issues.[][2][3][4][5] Key challenges include:
-
Aggregation: The hydrophobicity of paclitaxel, especially at high drug-to-antibody ratios (DAR), can induce ADC aggregation in aqueous environments like plasma.[][5] This can lead to rapid clearance from circulation, reduced efficacy, and potential immunogenicity.[][5][6]
-
Premature Payload Release: The linker connecting paclitaxel to the antibody must be stable in systemic circulation to prevent the premature release of the cytotoxic payload.[7][8][9] Off-target release can cause systemic toxicity and diminish the therapeutic index.[10][11]
-
Rapid Metabolism: Paclitaxel is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, in the liver.[12][13] Rapid metabolism can lead to a short plasma half-life and reduced exposure of the tumor to the active drug.
-
Poor Solubility: The low aqueous solubility of paclitaxel presents formulation and delivery challenges, potentially impacting bioavailability and consistent dosing.[2][3][4][14]
Q2: How can the hydrophobicity of paclitaxel be managed to improve ADC stability?
A2: Several strategies can be employed to mitigate the negative effects of paclitaxel's hydrophobicity:
-
Hydrophilic Linkers and PEGylation: Incorporating hydrophilic linkers or polyethylene (B3416737) glycol (PEG) chains can increase the overall hydrophilicity of the ADC.[][8] This can reduce aggregation, decrease non-specific binding, and prolong the plasma half-life by creating a "stealth" layer.[][5]
-
Nanocarrier Technology: Encapsulating the paclitaxel-ADC within nanocarriers like liposomes or polymer nanoparticles can significantly improve its solubility and biocompatibility.[][2][15] Nanocarriers can also protect the ADC from degradation in the plasma.[]
-
Formulation Optimization: Careful optimization of the ADC formulation, including the use of solubility-enhancing excipients, is crucial.[]
Q3: What are the different types of linkers used in paclitaxel-ADCs and how do they impact stability?
A3: The choice of linker is critical for the stability and efficacy of an ADC.[7][16][17] Linkers can be broadly categorized as cleavable and non-cleavable:
-
Cleavable Linkers: These are designed to release the payload under specific conditions prevalent in the tumor microenvironment or inside tumor cells.[7][18] Common cleavage mechanisms include:
-
Protease-cleavable linkers (e.g., valine-citrulline): These are stable in plasma but are cleaved by lysosomal proteases (like cathepsin B) that are abundant within tumor cells.[8][19]
-
pH-sensitive linkers: These linkers are stable at physiological pH but break down in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers (disulfide linkers): These are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[7]
-
-
Non-cleavable Linkers: These linkers, such as thioether linkers, result in the release of the payload along with the linker and a part of the antibody after the entire ADC is degraded in the lysosome.[7][16] They are generally more stable in circulation but may lead to less potent metabolites.[7]
Innovations in linker technology, such as tandem-cleavage linkers requiring two sequential enzymatic steps for payload release, are being developed to further enhance in vivo stability and reduce systemic toxicity.[18]
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Pharmacokinetic (PK) Studies
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing and Sampling | Ensure consistent and precise administration and blood sampling techniques across all animals. |
| Formulation Instability | Assess the stability of the ADC formulation under experimental conditions. Consider reformulating if precipitation or degradation is observed. |
| Animal Health Status | Monitor animal health closely. Factors like stress or underlying health issues can affect drug metabolism and clearance. |
| Insufficient Animal Numbers | Increase the number of animals per group to achieve sufficient statistical power to account for biological variability.[12] |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Step |
| Premature Payload Release | Evaluate the stability of the linker in plasma from the animal model being used. Some linkers show species-specific instability (e.g., certain peptide linkers in mouse plasma).[9][20] |
| Rapid ADC Clearance | Investigate the pharmacokinetic profile of the ADC. Rapid clearance could be due to aggregation, immunogenicity, or non-specific uptake by the reticuloendothelial system. Consider PEGylation or using more hydrophilic linkers to prolong circulation time.[][5] |
| Inefficient Tumor Penetration | The size and properties of the ADC can limit its ability to penetrate solid tumors. Smaller antibody fragments or strategies to enhance tumor permeability may be explored. |
| Drug Resistance Mechanisms | The tumor cells may express efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel, reducing its intracellular concentration.[21] Consider co-administration with a P-gp inhibitor.[12][21] |
| Low Target Antigen Expression | Confirm the expression level of the target antigen in the in vivo tumor model. Heterogeneous or low antigen expression can limit ADC efficacy. |
Experimental Protocols
Protocol 1: Assessing ADC Plasma Stability by LC-MS
Objective: To determine the stability of the paclitaxel-ADC in plasma by monitoring the amount of intact ADC and the release of free paclitaxel over time.
Methodology:
-
Incubation: Incubate the paclitaxel-ADC in plasma (e.g., mouse, rat, human) at 37°C. Include control samples with the ADC in a buffer solution.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Intact ADC Analysis: Use a method to quantify the amount of remaining intact ADC. This may involve immuno-affinity capture followed by LC-MS.[20]
-
Free Paclitaxel Quantification: Use a validated LC-MS/MS method to quantify the concentration of released paclitaxel.
-
-
Data Analysis: Plot the percentage of intact ADC remaining and the concentration of free paclitaxel over time to determine the stability profile.
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
Objective: To assess the potential for P-glycoprotein (P-gp) mediated efflux of paclitaxel released from the ADC.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® supports for 21-25 days to form a polarized monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer before and after the experiment.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add the test compound (paclitaxel) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add the test compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A→B direction.
-
-
Sample Analysis: Quantify the concentration of paclitaxel in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for an efflux transporter like P-gp.[12]
-
Visualizations
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of paclitaxel-ADCs.
Caption: Simplified metabolic pathway of paclitaxel by cytochrome P450 enzymes.
Caption: Mechanism of action for an ADC involving internalization and payload release.
References
- 2. Recent Advances in Paclitaxel Drug Delivery: Challenges, Innovations, and Future Directions [publishing.emanresearch.org]
- 3. Targeting Strategies for Enhancing Paclitaxel Specificity in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of Paclitaxel-Associated Adverse Reactions (ADRs) via the Use of Nano-Based Drug Delivery Systems: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacogenetics of paclitaxel metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-O-(Amino-PEG4)-paclitaxel and Other Paclitaxel Derivatives for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe Antibody-Drug Conjugates (ADCs) relies on the careful selection of each component: the antibody, the cytotoxic payload, and the linker. Paclitaxel (B517696), a potent anti-cancer agent, is a compelling payload for ADCs; however, its inherent hydrophobicity and the challenge of achieving a stable, cleavable linkage have led to the exploration of various paclitaxel derivatives. This guide provides a comparative overview of 7-O-(Amino-PEG4)-paclitaxel and other paclitaxel derivatives for ADC development, focusing on the impact of the conjugation site and linker chemistry on the overall performance of the resulting ADC.
Introduction to Paclitaxel-Based ADCs
Paclitaxel disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its use as an ADC payload is attractive due to its well-understood mechanism of action and broad anti-tumor activity. However, conjugating paclitaxel to an antibody presents challenges, primarily due to its poor aqueous solubility. The choice of the paclitaxel derivative and the linker technology is therefore critical to developing a stable and effective ADC with a favorable therapeutic index.
Key considerations in the design of paclitaxel-based ADCs include:
-
Conjugation Site: The position on the paclitaxel molecule where the linker is attached can significantly influence the drug's activity, the stability of the conjugate, and its release characteristics. The most common conjugation sites are the C2' and C7 hydroxyl groups.
-
Linker Chemistry: The linker connects the paclitaxel derivative to the antibody and plays a crucial role in the ADC's stability in circulation and the efficient release of the payload at the target site. Linkers can be cleavable (e.g., by enzymes or pH changes in the tumor microenvironment) or non-cleavable.
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to overcome the hydrophobicity of paclitaxel, improving the solubility and pharmacokinetic properties of the ADC.
This compound: A Promising Derivative for ADCs
This compound is a derivative where a hydrophilic PEG4 linker with a terminal amino group is attached to the C7 hydroxyl position of the paclitaxel molecule. This design offers several potential advantages for ADC development:
-
Improved Hydrophilicity: The PEG4 spacer significantly increases the water solubility of the paclitaxel moiety, which can prevent aggregation and improve the pharmacokinetic profile of the resulting ADC.[1]
-
Stable Linkage Point: The C7 position is a sterically accessible site for conjugation that, depending on the linker chemistry, can offer good stability.
-
Reactive Handle for Conjugation: The terminal amino group provides a versatile reactive handle for conjugation to the antibody via various methods, such as through activated esters on the antibody or via a bifunctional linker.
Comparison with Other Paclitaxel Derivatives
| Feature | This compound ADC (Inferred) | 2'-Paclitaxel Derivative ADC (General) |
| Conjugation Site | C7-hydroxyl | C2'-hydroxyl |
| Impact on Activity | Modification at C7 is generally considered to have a lesser impact on the microtubule-binding activity of paclitaxel compared to modifications at C2'. | The C2'-hydroxyl group is crucial for the biological activity of paclitaxel, and its modification can lead to a significant decrease in potency. |
| Linker Stability | The stability of the ester linkage at C7 can be modulated by the choice of the linker. Studies with different linkers at C7 have shown that linker length and composition can significantly impact stability and in vivo efficacy.[2] | The ester linkage at the C2' position can be labile, potentially leading to premature drug release in circulation. |
| Hydrophilicity | The integrated PEG4 linker provides inherent hydrophilicity, which is advantageous for the overall properties of the ADC. | Hydrophilicity depends on the specific linker used. Without a hydrophilic component, the resulting ADC may have poor solubility and pharmacokinetic properties. |
| Synthesis | The synthesis involves the selective modification of the C7-hydroxyl group, which can be achieved with appropriate protecting group strategies. | Synthesis requires the protection of other hydroxyl groups to achieve selective modification at the C2' position. |
Experimental Data and Protocols
While specific experimental data for an ADC using this compound is not publicly available, the following sections provide general experimental protocols for the synthesis and evaluation of paclitaxel-based ADCs, based on established methodologies in the field.
Synthesis of Paclitaxel-Based ADCs
The synthesis of a paclitaxel-based ADC is a multi-step process that involves the preparation of the paclitaxel-linker conjugate and its subsequent conjugation to the antibody.
General Workflow for ADC Synthesis:
References
PEG4 Linker in Antibody-Drug Conjugates: A Comparative Efficacy Analysis
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its design profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic efficacy. Among the various linker technologies, those incorporating polyethylene (B3416737) glycol (PEG) moieties, such as PEG4, have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of the PEG4 linker's performance against other commonly used linkers, supported by experimental data.
Overview of ADC Linkers
ADC linkers are broadly classified into two categories: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This category includes:
-
Enzyme-cleavable linkers: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases such as Cathepsin B.
-
pH-sensitive linkers: Utilizing moieties like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.
-
Glutathione-sensitive linkers: Employing disulfide bonds that are reduced in the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.
-
-
Non-Cleavable Linkers: These form a stable bond between the antibody and the payload. The release of the payload-linker complex occurs after the ADC is internalized and the antibody is degraded in the lysosome. A common example is the thioether-based SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
PEG4 linkers are often incorporated as part of both cleavable and non-cleavable linker designs to improve the ADC's properties.
The Role of PEG4 in Enhancing ADC Performance
The inclusion of a PEG4 spacer in an ADC linker offers several key advantages:
-
Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance. The hydrophilic nature of the PEG4 linker counteracts this, improving the overall solubility and stability of the ADC.
-
Reduced Aggregation: By increasing hydrophilicity and providing steric hindrance, PEG linkers minimize the propensity for intermolecular aggregation, even at high drug-to-antibody ratios (DAR).
-
Improved Pharmacokinetics: PEGylation can shield the ADC from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.
-
Enhanced Therapeutic Index: By reducing off-target toxicity associated with aggregation and premature payload release, PEG linkers can widen the therapeutic window of an ADC.
Comparative Efficacy Data
While direct head-to-head comparisons of a simple PEG4 linker against all other major linker types in a single study are limited, data from various studies highlight the benefits of PEGylation and provide insights into its performance relative to other linkers.
In Vitro Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically reported as the half-maximal inhibitory concentration (IC50).
| Linker Type | Payload | Target Cell Line | IC50 (nM) | Key Observations |
| Val-Cit-PABC | MMAE | HER2+ (SK-BR-3) | ~0.056 | Standard cleavable linker showing high potency. |
| SMCC (Non-cleavable) | DM1 | HER2+ (SKOV3) | ~0.1 | Effective, but potency can be payload-dependent. |
| Hydrazone (pH-sensitive) | Doxorubicin | CD30+ (L540cy) | ~10 | Generally less potent; sensitive to assay conditions. |
| EVCit (with PEG4 spacer) | MMAE | HER2+ (KPL-4) | ~0.1 | Maintained high potency with improved stability. |
| ZHER2-SMCC-MMAE | MMAE | HER2+ (NCI-N87) | 1.8 | Non-PEGylated miniaturized ADC.[1] |
| ZHER2-PEG4K-MMAE | MMAE | HER2+ (NCI-N87) | 8.1 | 4.5-fold decrease in cytotoxicity compared to non-PEGylated version.[1] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data presented is a compilation from various sources for illustrative comparison.
Stability and Aggregation
ADC stability is crucial for preventing premature drug release and reducing off-target toxicity. Aggregation can lead to immunogenicity and altered pharmacokinetic profiles.
| Linker Type | Key Stability/Aggregation Findings |
| Val-Cit | Prone to aggregation at high DARs due to the hydrophobicity of the linker-payload. |
| SMCC (Non-cleavable) | Generally more stable in plasma than many cleavable linkers, reducing premature payload release. |
| Val-Ala | Shows less aggregation in high DAR constructs compared to Val-Cit. |
| PEGylated Linkers | Significantly reduce aggregation and improve the stability of ADCs with hydrophobic payloads. Studies have shown that the introduction of a PEG4, PEG8, or PEG12 chain leads to slower non-specific uptake and catabolism. |
Pharmacokinetics
Pharmacokinetic (PK) parameters, such as half-life (t1/2) and clearance, determine the exposure of the ADC to the tumor.
| Linker Type | Key Pharmacokinetic Observations |
| Val-Cit | Can have a shorter half-life due to potential instability and aggregation-led clearance. |
| SMCC (Non-cleavable) | Typically exhibits a longer half-life and lower clearance due to its high plasma stability. |
| PEGylated Linkers | Consistently show improved PK profiles with longer half-lives and slower clearance rates compared to their non-PEGylated counterparts. For example, a ZHER2-PEG4K-MMAE conjugate showed a 2.5-fold extension in half-life compared to the non-PEGylated ZHER2-SMCC-MMAE.[1] |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in preclinical models.
| ADC Construct | Animal Model | Key Efficacy Outcome |
| EVCit-ADC (with PEG4 spacer) | Breast cancer xenograft | Exhibited greater tumor growth inhibition compared to the VCit-ADC. |
| ZHER2-PEG10K-MMAE | NCI-N87 tumor model | Showed the most ideal tumor therapeutic ability compared to the non-PEGylated and PEG4K versions, despite having lower in vitro cytotoxicity. This was attributed to its significantly prolonged half-life. |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells. Controls include untreated cells, cells treated with a non-targeting ADC, and cells treated with the free payload.
-
Incubation: The plates are incubated for a set period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration, and the IC50 value is calculated using a dose-response curve fit.
ADC Stability and Aggregation Assessment
Objective: To evaluate the stability and aggregation propensity of an ADC.
Methodology:
-
Incubation: The ADC is incubated under various stress conditions (e.g., elevated temperature, different pH values) or in plasma from different species.
-
Sample Collection: Aliquots are taken at different time points.
-
Size Exclusion Chromatography (SEC): SEC is used to separate and quantify monomers, aggregates, and fragments based on their hydrodynamic radius. A decrease in the monomer peak and an increase in high molecular weight species (HMWS) indicate aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of aggregates over time.
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, or a control antibody via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing ADC Concepts
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for comparing different ADC linkers.
Conclusion
The incorporation of a PEG4 linker into ADC design offers significant advantages in overcoming challenges associated with hydrophobic payloads. By enhancing hydrophilicity, reducing aggregation, and improving pharmacokinetics, PEG4-containing linkers contribute to a better therapeutic index. While direct comparative data against all other linker types for a single ADC is not always available, the collective evidence strongly supports the use of PEGylation as a valuable strategy in optimizing ADC efficacy and safety. The choice of the optimal linker will ultimately depend on the specific antibody, payload, and target indication, but the inclusion of a hydrophilic spacer like PEG4 is a key consideration in modern ADC development.
References
In Vivo Validation of 7-O-(Amino-PEG4)-paclitaxel Conjugate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of paclitaxel (B517696) when conjugated via a hydrophilic polyethylene (B3416737) glycol (PEG) linker, exemplified by structures like 7-O-(Amino-PEG4)-paclitaxel. As a key component in the development of Antibody-Drug Conjugates (ADCs), this linker-payload combination aims to enhance the therapeutic index of paclitaxel by improving its solubility and enabling targeted delivery. This document summarizes preclinical data comparing the efficacy and safety of PEGylated paclitaxel conjugates against traditional paclitaxel formulations and other paclitaxel-based nanomedicines.
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of paclitaxel can be significantly enhanced through conjugation with a hydrophilic PEG linker as part of an ADC. This approach has been shown to improve upon the limitations of standard paclitaxel therapy and even other paclitaxel formulations.
Tumor Growth Inhibition
Preclinical studies in xenograft models have demonstrated the superior anti-tumor activity of paclitaxel-based ADCs featuring a hydrophilic PEGylated linker compared to standard paclitaxel.
| Treatment Group | Cancer Model | Dosage | Tumor Growth Inhibition | Reference |
| hRS7-VK-PTX (ADC with PEGylated linker) | BxPC-3 (Pancreatic) | 3 mg/kg (0.12 mg/kg PTX equivalent) | More efficacious than PTX at 10 mg/kg | [1] |
| Paclitaxel (PTX) | BxPC-3 (Pancreatic) | 10 mg/kg | - | [1] |
| hRS7-VK-PTX (ADC with PEGylated linker) | HCC1806 (Triple-Negative Breast Cancer) | 30 mg/kg (1.3 mg/kg PTX equivalent) | Comparable efficacy to PTX at 10 mg/kg | [1] |
| Paclitaxel (PTX) | HCC1806 (Triple-Negative Breast Cancer) | 10 mg/kg | - | [1] |
| 7-Polyethylene glycol paclitaxel carbonate | HeLa (Cervical) & MX-1 (Breast) | 12 mg/kg & 16 mg/kg (PTX equivalent) | >90% inhibition; total regression in most mice at 16 mg/kg | [2] |
| Paclitaxel | HeLa (Cervical) & MX-1 (Breast) | 2 mg/kg | - | [2] |
| PEGylated Liposomal Paclitaxel Palmitate | 4T1 (Breast) | 15 mg/kg (PTX equivalent) | Significantly inhibited tumor growth compared to Taxol®, with complete cure in 3/10 mice | [3] |
| Taxol® | 4T1 (Breast) | 15 mg/kg | - | [3] |
Safety and Tolerability
A significant advantage of using hydrophilic PEGylated linkers in paclitaxel-based ADCs is the improved safety profile.
| Treatment Group | Animal Model | Dosage | Key Safety Findings | Reference |
| hRS7-VK-PTX (ADC with PEGylated linker) | Mice | Up to 90 mg/kg | No significant body weight loss | [1] |
| hRS7-VK-MMAE (ADC with more toxic payload) | Mice | 60 mg/kg | >15% body weight loss, indicating severe stress | [1] |
| 7-Polyethylene glycol paclitaxel carbonate | Mice | - | Acute toxicity (LD50) of 286 mg/kg vs. 25 mg/kg for paclitaxel | [2] |
| PEG-PTX conjugates (6kDa and 20kDa) | Healthy Mice | - | Increased maximum tolerated dose by up to 100-fold compared to free paclitaxel | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Tumor Xenograft Efficacy Studies
-
Animal Models: Female BALB/c nude mice are typically used for xenograft studies.[1][2]
-
Cell Lines and Tumor Implantation:
-
BxPC-3 (Pancreatic Cancer): 5 x 10^6 cells are subcutaneously injected into the right flank of the mice.[1]
-
HCC1806 (Triple-Negative Breast Cancer): 1 x 10^7 cells are subcutaneously injected into the right flank of the mice.[1]
-
HeLa (Cervical Cancer) and MX-1 (Breast Cancer): Tumor fragments are transplanted into Balb/c mice.[2]
-
4T1 (Breast Cancer): Cells are subcutaneously transplanted into mice.[3]
-
-
Treatment Administration:
-
hRS7-VK-PTX ADC: Administered intravenously (i.v.) once tumors reach a specified volume (e.g., 100-200 mm³). Dosing schedules can vary, for example, once every three days for a total of five doses.[1]
-
Paclitaxel: Typically formulated in a vehicle such as a mixture of Cremophor EL and ethanol (B145695) and administered intravenously.[2]
-
PEGylated Liposomal Paclitaxel: Administered intravenously.[3]
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (length × width²) / 2.
-
Body weight of the animals is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised and weighed.[3]
-
Visualizing the Mechanisms and Workflows
Paclitaxel's Mechanism of Action on Microtubule Stabilization
Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.
General Workflow for In Vivo ADC Efficacy Study
References
- 1. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 7-O-(Amino-PEG4)-paclitaxel Conjugation: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and other targeted drug delivery systems, the precise confirmation of drug-linker conjugation is a critical step. This guide provides a comparative analysis of mass spectrometry and alternative analytical methods for verifying the successful conjugation of 7-O-(Amino-PEG4)-paclitaxel.
Experimental Workflow for Conjugation Confirmation
The general workflow for synthesizing and subsequently confirming the conjugation of this compound to a target molecule, such as an antibody, involves several key stages. The initial step is the conjugation reaction itself, followed by purification to remove unreacted components. The crucial final step is the analytical confirmation of the successful conjugation, which is the focus of this guide.
Figure 1: Experimental workflow for the synthesis and confirmation of this compound conjugation.
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming and characterizing drug-linker conjugates due to its high sensitivity and specificity.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample to a working concentration of 1-10 µg/mL using the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
MS1 Scan Range: m/z 100-2000.
-
MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Analysis: The acquired data is processed to identify the molecular ion of the conjugate and its characteristic fragment ions.
-
Data Presentation: Expected Mass Spectrometry Results
The primary confirmation of conjugation is the observation of the correct molecular weight for the this compound conjugate.
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) |
| Paclitaxel (B517696) | C₄₇H₅₁NO₁₄ | 853.331 | 854.338 |
| This compound | C₅₈H₇₂N₂O₁₉ | 1100.479 | 1101.486 |
Table 1: Molecular formulas and expected masses of paclitaxel and its 7-O-(Amino-PEG4) conjugate.
Successful conjugation is confirmed by a mass shift corresponding to the addition of the Amino-PEG4 linker. Further confidence is gained by analyzing the fragmentation pattern. The fragmentation of the paclitaxel core is expected to remain largely unchanged, with characteristic losses of the side chains. Additionally, fragmentation of the PEG linker may be observed.
Alternative Confirmation Methods
While mass spectrometry is highly definitive, other spectroscopic techniques can provide complementary evidence of conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the covalent attachment of the linker to the paclitaxel core.
Expected Spectral Changes:
-
¹H NMR: The proton signals of the paclitaxel core will be present. New signals corresponding to the ethylene (B1197577) glycol units of the PEG4 linker will appear in the region of 3.5-3.7 ppm. The chemical shift of the proton at the 7-position of the paclitaxel core is expected to shift upon conjugation.
-
¹³C NMR: The carbon signals of the paclitaxel core will be observed. New signals from the PEG4 linker will be present, typically around 70 ppm. The chemical shift of the carbon at the 7-position of the paclitaxel core will also be altered.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in a molecule and can indicate the formation of new bonds.
Expected Spectral Changes:
-
The spectrum of the conjugate will show the characteristic peaks of the paclitaxel backbone, such as the ester carbonyl (~1730 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) stretches.
-
The presence of the PEG linker will be indicated by a strong C-O-C ether stretching band around 1100 cm⁻¹.
-
Changes in the O-H stretching region (~3400 cm⁻¹) may be observed due to the modification at the 7-hydroxyl group.
Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular weight and fragmentation | Covalent structure and connectivity | Functional groups |
| Sensitivity | High (picomole to femtomole) | Low (micromole to nanomole) | Moderate (microgram to milligram) |
| Specificity | Very High | High | Moderate |
| Sample Requirement | Low | High | Low |
| Throughput | High | Low | High |
| Key Advantage | Definitive mass confirmation | Detailed structural elucidation | Rapid functional group analysis |
| Key Disadvantage | Provides limited structural isomer information | Low sensitivity and complex spectra | Less specific for confirming site of conjugation |
Table 2: Objective comparison of analytical methods for confirming this compound conjugation.
Conclusion
Mass spectrometry, particularly LC-MS/MS, stands out as the most robust and sensitive method for the definitive confirmation of this compound conjugation. Its ability to provide precise molecular weight information and fragmentation data offers a high degree of confidence. While NMR and FTIR spectroscopy are valuable complementary techniques that can provide additional structural information, they are generally less sensitive and specific for this application. For researchers in drug development, a multi-faceted analytical approach, with mass spectrometry at its core, is recommended for the comprehensive characterization of paclitaxel conjugates.
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Paclitaxel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology connecting the antibody to the cytotoxic payload. This guide provides a comparative study of cleavable and non-cleavable linkers specifically for paclitaxel-based ADCs. By examining their mechanisms of action, stability, and impact on therapeutic outcomes, this document aims to inform the strategic design of next-generation paclitaxel (B517696) ADCs.
Introduction to Linker Technology in ADCs
Linkers are a pivotal component of ADCs, influencing their stability in circulation, the efficiency of payload release, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release and can significantly alter the ADC's pharmacological profile.[1] Paclitaxel, a potent anti-mitotic agent, presents unique challenges and opportunities as an ADC payload due to its hydrophobicity.[2] The linker strategy must be carefully considered to optimize its delivery and therapeutic effect.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[3] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins), acidic pH in endosomes and lysosomes, or a high concentration of reducing agents like glutathione.[3] This controlled release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[4][5]
Non-cleavable linkers, in contrast, are highly stable and lack a specific cleavage site.[4] The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell.[1] This process releases the payload with the linker and a residual amino acid from the antibody attached. This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.[6]
Comparative Performance Data
The selection of a linker has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize key performance data for paclitaxel ADCs with cleavable linkers and expected characteristics for a hypothetical non-cleavable paclitaxel ADC based on established principles.
Table 1: In Vitro Cytotoxicity of Paclitaxel ADCs
| ADC Configuration | Linker Type | Payload | Cell Line | Target Antigen | IC50 | Reference |
| hRS7-VK-PTX | Cleavable (Val-Cit) | Paclitaxel | Capan-1 | Trop-2 | 1.8 nM | [2] |
| hRS7-VK-PTX | Cleavable (Val-Cit) | Paclitaxel | HCC1806 | Trop-2 | 2.1 nM | [2] |
| Hypothetical Paclitaxel ADC | Non-cleavable | Paclitaxel | - | - | Generally higher than cleavable counterparts | [7] |
Table 2: In Vivo Efficacy of Paclitaxel ADCs
| ADC Configuration | Linker Type | Payload | Tumor Model | Dosing | Outcome | Reference |
| hRS7-VK-PTX | Cleavable (Val-Cit) | Paclitaxel | Capan-1 Xenograft | 30 mg/kg | Significant tumor regression | [2] |
| hRS7-VK-PTX | Cleavable (Val-Cit) | Paclitaxel | HCC1806 Xenograft | 30 mg/kg | Significant tumor regression | [2] |
| Hypothetical Paclitaxel ADC | Non-cleavable | Paclitaxel | - | - | Potentially less effective in heterogeneous tumors due to lack of bystander effect | [1] |
Table 3: Pharmacokinetics and Stability
| Parameter | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterase 1c in mice).[8] | Highly stable in plasma, leading to a longer half-life and reduced off-target toxicity.[6][9] |
| Payload Release | Triggered by specific conditions in the tumor microenvironment or intracellularly.[3] | Occurs after internalization and lysosomal degradation of the antibody.[1] |
| Bystander Effect | Capable of inducing a bystander effect, which is beneficial for heterogeneous tumors.[4] | Generally lacks a significant bystander effect.[1] |
| Therapeutic Index | Can be limited by off-target toxicity due to premature payload release. | Often has a wider therapeutic window due to higher stability.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the paclitaxel ADC (both cleavable and non-cleavable versions) and a non-targeting isotype control ADC. Replace the cell culture medium with the ADC-containing medium and incubate for 72-96 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[12]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., Capan-1, HCC1806) into the flank of immunodeficient mice.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the paclitaxel ADCs (cleavable and non-cleavable) and control antibodies intravenously at specified doses and schedules.[2]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). The primary endpoint is typically tumor growth inhibition or regression.[2]
Plasma Stability Assay
-
Incubation: Incubate the paclitaxel ADC at a specific concentration in plasma (human, mouse, etc.) at 37°C.[13]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[13]
-
Analysis: Quantify the amount of intact ADC and released paclitaxel using methods like ELISA or LC-MS.[14]
-
Data Interpretation: Determine the rate of drug deconjugation to assess the linker's stability in plasma.
Bystander Effect Assay (Co-culture Method)
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for identification.[15]
-
Co-culture Setup: Co-culture antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the paclitaxel ADC at various concentrations for 72-96 hours.
-
Viability Assessment: Use flow cytometry or high-content imaging to distinguish between the two cell populations and determine the viability of the antigen-negative cells. A decrease in the viability of antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[16]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.
Caption: Mechanism of a paclitaxel ADC with a cleavable linker.
Caption: Mechanism of a paclitaxel ADC with a non-cleavable linker.
Caption: Experimental workflow for comparing paclitaxel ADCs.
Conclusion
The choice between a cleavable and a non-cleavable linker for a paclitaxel ADC is a critical decision that must be guided by the specific therapeutic application. Cleavable linkers offer the potential for a bystander effect, which can be highly advantageous in treating heterogeneous tumors. However, this often comes at the cost of reduced plasma stability and a potential for off-target toxicity. Non-cleavable linkers provide superior stability and a potentially wider therapeutic window but may be less effective against tumors with varied antigen expression due to the lack of a bystander effect. For paclitaxel, a hydrophobic payload, the use of hydrophilic cleavable linkers has shown promise in improving its therapeutic index.[2] Further research into novel linker technologies will continue to refine the design of paclitaxel ADCs for enhanced efficacy and safety.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Comparative Guide to the Therapeutic Index of 7-O-(Amino-PEG4)-paclitaxel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical determinant of the clinical success of an antibody-drug conjugate (ADC), representing the window between the dose required for therapeutic efficacy and the dose that causes unacceptable toxicity. This guide provides a comprehensive assessment of the therapeutic index of ADCs utilizing a 7-O-(Amino-PEG4)-paclitaxel linker-payload system. Through a detailed comparison with alternative ADC platforms, supported by experimental data and protocols, this guide aims to inform the rational design and development of next-generation paclitaxel-based ADCs.
Executive Summary
Comparative Analysis of Therapeutic Index
The therapeutic index is quantitatively defined as the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED). A higher TI indicates a wider margin of safety. While specific MTD and MED values for an ADC featuring the exact this compound linker are not publicly available, a close analogue, hRS7-VK-PTX, which utilizes a PEGylated valine-lysine linker with paclitaxel (B517696), provides valuable comparative data.
Table 1: Comparative In Vitro Cytotoxicity of Trop-2 Targeting ADCs
| ADC Compound | Target Cancer Cell Lines | IC50 (ng/mL) |
| hRS7-VK-PTX (Paclitaxel-PEG Linker) | Capan-1 (moderate Trop-2) | 1.5 |
| NCI-H2452 (moderate Trop-2) | 2.0 | |
| MDA-MB-231 (moderate Trop-2) | 1.8 | |
| COLO205 (moderate Trop-2) | 2.5 | |
| SK-MES-1 (moderate Trop-2) | 3.1 | |
| hRS7-VK-MMAE (Auristatin derivative) | Capan-1 | >5000 |
| NCI-H2452 | 15.6 | |
| MDA-MB-231 | 10.4 | |
| COLO205 | 4.9 | |
| SK-MES-1 | 13.2 | |
| hRS7-VK-SN38 (Topoisomerase I inhibitor) | Capan-1 | 15.3 |
| NCI-H2452 | >5000 | |
| MDA-MB-231 | 11.2 | |
| COLO205 | 3.6 | |
| SK-MES-1 | 12.8 |
Data summarized from Shao et al., 2020.[1]
Table 2: Comparative In Vivo Efficacy and Safety of Trop-2 Targeting ADCs in Xenograft Models
| ADC Compound | Xenograft Model | Efficacious Dose (mg/kg) | Key Safety Observations |
| hRS7-VK-PTX (Paclitaxel-PEG Linker) | BxPC-3 (Pancreatic) | 3 | Well-tolerated |
| COLO205 (Colon) | 10 | Well-tolerated | |
| HCC1806 (Breast) | 30 | Well-tolerated | |
| hRS7-VK-MMAE (Auristatin derivative) | Mixed Tumor | 3 | Tumor growth inhibition of 91.7% |
| 60 | Severe stress and >15% body weight loss in mice[1] | ||
| hRS7-VK-SN38 (Topoisomerase I inhibitor) | BxPC-3, COLO205, HCC1806 | 3-10 | Less efficacious than hRS7-VK-PTX |
| RN927C (Microtubule inhibitor) | Multiple models | 0.75-3 | Sustained tumor regression. Target-mediated effects in skin and oral mucosa in non-human primates.[2][3][4] |
Data for hRS7-VK-PTX, hRS7-VK-MMAE, and hRS7-VK-SN38 summarized from Shao et al., 2020.[1] Data for RN927C summarized from Liu et al., 2016.[2][3][4]
The in vitro data demonstrates that hRS7-VK-PTX is surprisingly more potent than ADCs with traditionally more potent payloads like MMAE and SN38 in cancer cell lines with moderate Trop-2 expression.[1] In vivo, the PEGylated paclitaxel ADC, hRS7-VK-PTX, demonstrated superior or comparable efficacy to the other ADCs at well-tolerated doses.[1] Notably, the MMAE-containing ADC, hRS7-VK-MMAE, induced severe toxicity at a dose of 60 mg/kg, highlighting the favorable safety profile of the PEGylated paclitaxel ADC.[1] Another Trop-2 targeting ADC, RN927C, which uses a microtubule inhibitor payload, showed potent anti-tumor activity at low doses, but also demonstrated on-target toxicity in normal tissues expressing Trop-2.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC therapeutic indices.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
1. Cell Seeding:
- Culture cancer cells expressing the target antigen to ~80% confluency.
- Trypsinize, count, and resuspend cells in fresh culture medium.
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. ADC Treatment:
- Prepare serial dilutions of the this compound ADC, control ADCs, and free paclitaxel in culture medium.
- Remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include untreated cells as a negative control.
- Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully aspirate the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
In Vivo Therapeutic Index Study in a Xenograft Model
This protocol outlines a comprehensive study to determine the MTD and MED of an ADC in a single experiment.
1. Animal Model and Tumor Implantation:
- Use female athymic nude mice, 6-8 weeks old.
- Subcutaneously implant 5 x 10^6 human cancer cells (e.g., BxPC-3) in the right flank of each mouse.
- Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
2. Study Design:
- Randomize mice into treatment and control groups (n=8-10 mice per group).
- Toxicity Arm (for MTD determination):
- Administer the this compound ADC intravenously at escalating doses (e.g., 10, 20, 40, 60, 80 mg/kg).
- Include a vehicle control group.
- Monitor mice daily for clinical signs of toxicity (e.g., weight loss, hunched posture, ruffled fur).
- The MTD is defined as the highest dose that does not cause >20% body weight loss or mortality in any animal.
- Efficacy Arm (for MED determination):
- Administer the ADC at a range of lower doses (e.g., 0.5, 1, 3, 10 mg/kg) based on in vitro potency.
- Include a vehicle control and an isotype control ADC group.
- Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
- The MED is defined as the lowest dose that causes a statistically significant tumor growth inhibition compared to the vehicle control.
3. Data Analysis:
- Calculate the Therapeutic Index (TI) = MTD / MED.
- Plot mean tumor volume over time for each group in the efficacy arm.
- Plot mean body weight change over time for each group in the toxicity arm.
Mechanism of Action and Signaling Pathway
Paclitaxel-based ADCs exert their cytotoxic effect through the targeted delivery of paclitaxel to cancer cells.
Caption: Paclitaxel ADC Mechanism of Action.
Upon binding to a tumor-specific antigen, the ADC is internalized via receptor-mediated endocytosis.[2] Trafficking to the lysosome results in the cleavage of the linker and the release of paclitaxel into the cytoplasm. Paclitaxel then binds to and stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]
Experimental Workflow
The assessment of an ADC's therapeutic index follows a structured workflow from initial in vitro characterization to in vivo validation.
Caption: Workflow for Therapeutic Index Assessment.
Conclusion
The evidence strongly suggests that the use of a hydrophilic PEG linker, such as 7-O-(Amino-PEG4), is a highly effective strategy for improving the therapeutic index of paclitaxel-based ADCs. By enhancing the solubility and stability of the conjugate, the PEG linker allows for the safe and effective delivery of paclitaxel to tumor cells, leading to potent anti-tumor activity with a favorable safety profile. This approach offers a significant advantage over ADCs with hydrophobic linkers or payloads that may exhibit off-target toxicities. Further preclinical and clinical evaluation of ADCs employing this linker technology is warranted to fully realize their therapeutic potential in oncology.
References
- 1. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 7-O-(Amino-PEG4)-paclitaxel versus Approved ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to achieving optimal therapeutic efficacy and safety. This guide provides an objective comparison of the emerging 7-O-(Amino-PEG4)-paclitaxel linker against two clinically and commercially successful ADC linkers: the non-cleavable SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) type linker found in ado-trastuzumab emtansine (Kadcyla®) and the cleavable Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker used in brentuximab vedotin (Adcetris®).
This comparison is based on a synthesis of available preclinical and clinical data for each linker type. It is important to note that direct head-to-head preclinical studies benchmarking this compound against these approved linkers are not yet publicly available. Therefore, the following data is compiled from individual studies on ADCs employing these respective linker technologies and should be interpreted with this consideration.
Overview of Linker Technologies
This compound
This linker-payload combination utilizes paclitaxel (B517696), a potent anti-mitotic agent, conjugated to a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG4 moiety is intended to enhance the hydrophilicity of the ADC, which can potentially lead to improved pharmacokinetics, reduced aggregation, and a better safety profile.[1][2] The terminal amine group on the PEG spacer allows for flexible conjugation to the antibody.[3] The linkage to paclitaxel is at the 7-hydroxyl position, and its cleavage mechanism for drug release within the target cell is typically designed to be susceptible to the lysosomal environment.
SMCC (Non-Cleavable Linker)
The SMCC linker is a non-cleavable thioether linker. ADCs utilizing this type of linker, such as ado-trastuzumab emtansine (T-DM1), rely on the complete proteolytic degradation of the antibody in the lysosome to release the cytotoxic payload (in this case, DM1).[4] This design generally results in high plasma stability and a reduced risk of off-target toxicity.[5]
Val-Cit-PABC (Cleavable Linker)
The Val-Cit-PABC linker is a cathepsin B-cleavable linker. Brentuximab vedotin is a prime example of an ADC employing this technology. The dipeptide Val-Cit is specifically cleaved by cathepsin B, an enzyme highly active in the lysosomal compartment of cancer cells.[6] This enzymatic cleavage triggers a self-immolative cascade of the PABC spacer, leading to the release of the potent payload, monomethyl auristatin E (MMAE).[7] A key feature of this linker is its ability to mediate the "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[8]
Data Presentation: A Comparative Summary
The following tables summarize key performance data for ADCs constructed with the different linker technologies.
Table 1: Performance Data for a PEGylated Paclitaxel ADC
| Parameter | Value | ADC/Model System | Source |
| In Vivo Efficacy | More efficacious than paclitaxel alone in suppressing BxPC-3 xenograft growth. | hRS7-VK-PTX (a Trop-2 targeting ADC with a PEG24 linker) in a pancreatic cancer xenograft model. | [9] |
| In Vivo Efficacy | Comparable efficacy to paclitaxel alone in HCC1806 xenograft model. | hRS7-VK-PTX in a triple-negative breast cancer xenograft model. | [9] |
| Plasma Stability | PEGylation is suggested to improve the stability of ADCs with hydrophobic payloads. | General finding for PEGylated ADCs. | [9] |
| In Vitro Cytotoxicity | Data for this compound specifically is not available in the public domain. | Not Applicable |
Note: The data presented is for a paclitaxel ADC with a different, but related, PEGylated linker ("VK linker"). This data is included to provide an indication of the potential performance of PEGylated paclitaxel ADCs.
Table 2: Performance Data for Ado-trastuzumab Emtansine (T-DM1) (SMCC-type Linker)
| Parameter | Value | Cell Line/Model System | Source |
| In Vitro Cytotoxicity (IC50) | Higher IC50 values in 3D spheroid cultures compared to 2D cultures. | BT-474, SK-BR-3, MDA-MB-361 breast cancer cell lines. | [10] |
| Plasma Half-Life (t1/2) | Approximately 3.5 - 5 days in cynomolgus monkeys. | Cynomolgus monkeys. | [11] |
| In Vivo Efficacy | Significantly prolonged progression-free and overall survival compared to lapatinib (B449) plus capecitabine. | HER2-positive metastatic breast cancer patients in the EMILIA phase III trial. | [3][11] |
| Tumor Growth Inhibition | Effective tumor growth inhibition in trastuzumab-resistant MMTV-HER2 Fo5 mammary tumor model. | MMTV-HER2 Fo5 mouse model. | [11] |
Table 3: Performance Data for Brentuximab Vedotin (Val-Cit-PABC Linker)
| Parameter | Value | Cell Line/Model System | Source |
| In Vitro Cytotoxicity | Induces apoptosis in CD30-positive malignant Reed-Sternberg cells. | Hodgkin lymphoma cell lines. | [12] |
| Plasma Stability | Average Drug-to-Antibody Ratio (DAR) dropped approximately 30% from day 0 to day 1 in monkey plasma. | Monkey plasma. | [13] |
| In Vivo Efficacy | Objective response rates of 75% in relapsed/refractory Hodgkin lymphoma. | Patients in a pivotal phase II study. | [8] |
| Overall Survival | Estimated five-year overall survival rate of 41% in relapsed/refractory Hodgkin lymphoma. | Patients in a pivotal phase II study. | [14] |
Mandatory Visualizations
Signaling Pathway: ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
Caption: A typical workflow for an in vitro ADC cytotoxicity assay using MTT.
Logical Relationship: Comparison of Linker Cleavage Mechanisms
Caption: Comparison of payload release mechanisms for different ADC linker types.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15][16]
-
ADC Treatment: Prepare serial dilutions of the ADC in the appropriate cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and a reference compound as a positive control.[12]
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity, typically 72 to 144 hours.[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.[12][16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[16]
Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC in plasma.
-
Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) at 37°C.[8][17] Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[13][18]
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from plasma proteins. This can be achieved through methods like immunoaffinity capture using protein A/G beads or by protein precipitation.[13][17]
-
Analysis by LC-MS: Analyze the processed samples using liquid chromatography-mass spectrometry (LC-MS).[8][19]
-
Intact ADC Analysis: To determine the average drug-to-antibody ratio (DAR) over time, analyze the intact ADC. A decrease in the average DAR indicates payload deconjugation.[17]
-
Released Payload Quantification: To measure the amount of free payload in the plasma, analyze the supernatant after ADC capture. This provides a direct measure of linker cleavage.[18]
-
-
Data Analysis: Quantify the amount of intact ADC, the average DAR, or the concentration of released payload at each time point to determine the stability profile of the ADC in plasma.
Lysosomal Stability and Catabolism Assay
This protocol provides a general framework for evaluating the release of the payload from an ADC in a simulated lysosomal environment.
-
Preparation of Lysosomal Fractions: Isolate lysosomes from relevant cell lines or tissues (e.g., rat liver).[20][21]
-
Incubation: Incubate the ADC with the isolated lysosomal fraction at 37°C in an appropriate buffer that mimics the acidic pH of the lysosome (pH 4.5-5.0).[14]
-
Time Course Sampling: Collect samples at different time points to monitor the release of the payload.
-
Sample Processing and Analysis: Stop the reaction and process the samples to extract the released payload and any catabolites. Analyze the samples by LC-MS to identify and quantify the released species.[14][22]
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate and extent of linker cleavage and payload release under lysosomal conditions.
In Vivo Efficacy Study
This is a generalized protocol for assessing the anti-tumor activity of an ADC in a xenograft mouse model.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[23][24]
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.[24]
-
ADC Administration: Administer the ADC, a control antibody, and a vehicle control to the respective groups, typically via intravenous injection.[23]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width²)/2.[4]
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point. Euthanize the animals and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the ADC. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.[4]
Concluding Remarks
The selection of an appropriate linker is a critical decision in the design of an ADC. While approved linkers like the non-cleavable SMCC and the cleavable Val-Cit-PABC have a well-established track record of clinical success, emerging technologies such as the this compound linker offer intriguing possibilities. The inclusion of a PEG spacer is a rational approach to potentially improve the physicochemical properties and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads like paclitaxel.
The data for the SMCC-type linker in T-DM1 highlights its exceptional stability, leading to a favorable safety profile and potent efficacy in homogeneously antigen-expressing tumors. The Val-Cit-PABC linker in brentuximab vedotin demonstrates the power of controlled, enzyme-specific drug release, enabling a bystander effect that can be advantageous in tumors with heterogeneous antigen expression.
References
- 1. researchgate.net [researchgate.net]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. KADCYLA® (ado-trastuzumab emtansine) Preparation & Storage in MBC [kadcyla-hcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index [ouci.dntb.gov.ua]
- 6. purepeg.com [purepeg.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Safety and efficacy of brentuximab vedotin in patients with Hodgkin lymphoma or systemic anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. agilent.com [agilent.com]
- 14. Takeda Reports Five-Year Overall Survival Data For ADCETRIS® (Brentuximab Vedotin) Demonstrate Durable Remissions in Relapsed/Refractory Hodgkin Lymphoma [takedaoncology.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. Brentuximab vedotin: a CD30-directed antibody-cytotoxic drug conjugate [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Safety and Efficacy of Brentuximab Vedotin in the Treatment of Classic Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. Paclitaxel-loaded PEG-PE-based micellar nanopreparations targeted with tumor specific landscape phage fusion protein enhance apoptosis and efficiently reduce tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Paclitaxel-Linker Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetic profiles, and the efficiency of payload release. This guide provides a comparative analysis of the in vivo efficacy of different paclitaxel-linker ADC constructs, supported by experimental data from preclinical studies.
Mechanism of Action: Paclitaxel-Linker ADCs
Paclitaxel-based ADCs are designed to selectively deliver the potent cytotoxic agent to tumor cells. The general mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization. Once inside the cell, the linker is cleaved by specific enzymes or the antibody is degraded, releasing the paclitaxel (B517696) payload. The released paclitaxel then disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Safety Operating Guide
Essential Safety and Logistical Information for Handling 7-O-(Amino-PEG4)-paclitaxel
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of 7-O-(Amino-PEG4)-paclitaxel. As a derivative of paclitaxel, a potent cytotoxic agent, this compound necessitates stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] The following procedures are based on established guidelines for handling cytotoxic drugs and information pertaining to paclitaxel, as a specific Safety Data Sheet (SDS) for this compound with detailed quantitative exposure limits was not publicly available.[3][4][5]
Health Hazards of Paclitaxel and its Derivatives
Paclitaxel is classified as a hazardous substance with multiple health risks. It is crucial to be aware of these potential effects when handling the compound and its derivatives.[2] There are no established safe levels of exposure to cytotoxic drugs; therefore, minimizing contact is of utmost importance.[1] Pregnant women or those planning a pregnancy should not handle this cytotoxic agent in any form.[1]
Potential Hazards Include:
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Mutagenicity: May cause genetic defects.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.
-
Skin and Eye Irritation: Causes skin irritation and can cause serious eye damage.[1][2]
-
Allergic Reaction: May cause an allergic skin reaction.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][6]
| PPE Component | Specifications and Guidelines |
| Gloves | Double nitrile gloves or other compatible cytotoxic-resistant gloves are required.[1][2] The outer glove should be worn over the cuff of the lab coat. Gloves should be inspected for any signs of damage before use and changed frequently. |
| Eye Protection | Chemical safety goggles are mandatory.[1][2] In situations with a high risk of splashes, a full-face shield should be worn in addition to goggles. |
| Protective Clothing | A dedicated lab coat, preferably disposable or made of a material with low permeability, must be worn.[4] It should be buttoned completely. For procedures with a higher risk of contamination, impervious gowns should be considered.[6] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used when handling the powder form of the compound, during spill clean-up, or whenever aerosol generation is possible.[1][7] All personnel requiring respiratory protection must be properly fit-tested and trained in its use.[7] Surgical masks do not provide adequate respiratory protection.[7] |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this potent compound.
Preparation and Handling Protocol
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of exposure.[1] The work surface should be covered with absorbent pads.[1]
-
PPE Donning: Before beginning any procedure, ensure all required PPE is donned correctly. The outer pair of gloves should be placed over the cuffs of the lab coat.[2]
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to prevent the dispersion of powder.
-
Reconstitution: If preparing a solution, add the solvent slowly and carefully to the vial to avoid splashing.
-
Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name and appropriate hazard warnings.
-
Transport: When transporting the compound within the laboratory, use a secondary, sealed, and shatterproof container.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.[1]
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a protective gown, and eye protection.[1]
-
Containment: For liquid spills, use absorbent pads to contain the spill.[1] For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials, including absorbent pads and any broken glass, and place them in a designated cytotoxic waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution (e.g., a high pH solution or a commercial decontamination agent), followed by a rinse with soap and water.[1]
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[8][9]
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated as cytotoxic or chemotherapy waste.[8][9][10]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[9][10] These are often color-coded (e.g., yellow or purple).[8][9]
-
Sharps: All sharps contaminated with the compound, such as needles and syringes, must be disposed of in a designated chemotherapy sharps container.[8]
-
Liquid Waste: Unused solutions should be collected in a sealed, labeled container for hazardous chemical waste disposal. Do not pour any liquid waste down the drain.[10]
-
Solid Waste: Contaminated items such as gloves, gowns, and labware should be placed in a designated cytotoxic waste bag or container.[8][10]
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration at high temperatures.[9]
Workflow for Safe Handling and Disposal
References
- 1. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pogo.ca [pogo.ca]
- 7. ashp.org [ashp.org]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. securewaste.net [securewaste.net]
- 10. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
